N-acetylcitrulline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQMIOYQXNRROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vivo Synthesis and Metabolism of N-acetylcitrulline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylcitrulline is an N-acetylated metabolite of the amino acid citrulline. In mammals, it is primarily considered a minor metabolic byproduct rather than a key intermediate in a major biosynthetic pathway. Its presence in biofluids, particularly urine, is elevated in certain inborn errors of metabolism, specifically urea cycle disorders, making it a potential biomarker for these conditions. This guide provides a comprehensive overview of the current understanding of this compound's synthesis and metabolism in vivo, with a focus on its biochemical context, relevant enzymatic activities, and methodologies for its detection and quantification.
Metabolic Context and Synthesis
In vivo, this compound is associated with the arginine biosynthesis pathway. While the complete pathway involving acetylated intermediates is primarily characterized in microorganisms, the enzymes responsible for the synthesis and degradation of this compound are present in various organisms. In mammals, the synthesis of this compound is understood to be a secondary reaction within the broader context of amino acid metabolism.
The primary pathway for arginine synthesis in mammals does not proceed via acetylated intermediates.[1] However, the existence of this compound in human biofluids, such as urine and feces, suggests that its formation can occur in vivo.[1] Its endogenous synthesis is thought to arise from the action of acetylornithine transcarbamylase on N-acetylornithine.[1]
Enzymatic Synthesis
The synthesis of this compound is catalyzed by acetylornithine transcarbamylase (AOTCase) . This enzyme transfers a carbamoyl group from carbamoyl phosphate to N-acetyl-L-ornithine, yielding N-acetyl-L-citrulline.[1] While this enzyme has been well-characterized in bacteria, such as Xanthomonas campestris, detailed kinetic data in mammalian systems is scarce.
Metabolic Precursors
The key precursors for the synthesis of this compound are:
-
N-acetyl-L-ornithine: An acetylated derivative of the amino acid ornithine.
-
Carbamoyl Phosphate: An important intermediate in the urea cycle and pyrimidine biosynthesis.
Metabolism and Degradation
The primary metabolic fate of this compound is its deacetylation to citrulline, a key component of the urea cycle and a precursor for arginine synthesis.
Enzymatic Degradation
Quantitative Data
Quantitative data on this compound levels in healthy human subjects are limited, as it is typically present at very low concentrations. Its levels are significantly elevated in individuals with certain urea cycle disorders.
| Analyte | Biofluid | Condition | Concentration Range | Reference |
| This compound | Urine | Argininosuccinate synthase deficiency | Elevated (qualitative) | [1] |
| This compound | Feces | Healthy individuals | Detected (not quantified) | [1] |
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound plays a significant role in specific signaling pathways in mammals. Its primary known biological relevance is as a metabolic intermediate and a potential biomarker for metabolic diseases.
Experimental Protocols
Quantification of this compound in Urine by LC-MS/MS
This protocol is a generalized approach based on established methods for the analysis of amino acids and their derivatives in biological fluids.
5.1.1. Sample Preparation
-
Urine Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is recommended to account for diurnal variations.
-
Storage: Store urine samples at -80°C until analysis to ensure the stability of the analyte.
-
Pre-treatment: Thaw the urine sample on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Protein Precipitation: To 100 µL of the urine supernatant, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
5.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar analytes like this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For N-acetyl-L-citrulline (C8H15N3O4, MW: 217.22 g/mol ), a potential precursor ion would be [M+H]+ at m/z 218.1. Product ions would be determined through fragmentation experiments.
-
5.1.3. Data Analysis
-
Quantification is achieved by constructing a calibration curve using known concentrations of this compound standards and calculating the peak area ratio of the analyte to the internal standard.
In Vitro Enzyme Activity Assay for Acetylornithine Transcarbamylase (AOTCase)
This protocol is adapted from methods used for bacterial enzymes and would require optimization for mammalian tissue homogenates.
5.2.1. Preparation of Tissue Homogenate
-
Excise the tissue of interest (e.g., liver, intestine) and immediately place it in ice-cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors).
-
Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris and mitochondria. The supernatant can be used for the assay.
5.2.2. Assay Procedure
-
The reaction mixture should contain:
-
Tris-HCl buffer (pH 8.0)
-
N-acetyl-L-ornithine (substrate)
-
Carbamoyl phosphate (substrate)
-
Tissue homogenate
-
-
Initiate the reaction by adding the tissue homogenate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.
-
Centrifuge to pellet the precipitated protein.
-
The amount of this compound produced in the supernatant can be quantified using the LC-MS/MS method described above.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound synthesis and degradation.
Experimental Workflow for this compound Quantification
References
Biochemical Characterization of N-acetylcitrulline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-citrulline, an acetylated derivative of the non-proteinogenic amino acid L-citrulline, is a key intermediate in an alternative arginine biosynthetic pathway in certain microorganisms.[1] Its presence and metabolism are of growing interest in microbiology, metabolic engineering, and clinical diagnostics, particularly in the context of inborn errors of metabolism. This technical guide provides a comprehensive overview of the biochemical characterization of N-acetyl-L-citrulline, including its physicochemical properties, synthesis, biological roles, and detailed experimental protocols for its analysis.
Physicochemical Properties
N-acetyl-L-citrulline is a white, solid compound.[2] Its key physicochemical properties are summarized in the table below. The addition of an acetyl group to the alpha-amino group of citrulline alters its polarity and chemical reactivity compared to the parent molecule.[3]
| Property | Value | Reference |
| Molecular Formula | C₈H₁₅N₃O₄ | [2] |
| Molecular Weight | 217.22 g/mol | [2] |
| Monoisotopic Mass | 217.10625597 Da | [2] |
| IUPAC Name | (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | [2] |
| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [2] |
| Physical Description | Solid | [2] |
| Water Solubility | 3.57 mg/mL (predicted) | [4] |
| logP | -2 (predicted) | [4] |
| pKa (Strongest Acidic) | 3.87 (predicted) | [4] |
Synthesis of N-acetyl-L-citrulline
N-acetyl-L-citrulline can be synthesized through both chemical and enzymatic methods.
Chemical Synthesis
A common method for the chemical synthesis of N-acetyl-L-citrulline is the direct acetylation of L-citrulline.[3]
Experimental Protocol: Chemical Synthesis
-
Materials: L-citrulline, acetic anhydride, pyridine, diethyl ether, ethanol.
-
Procedure:
-
Dissolve L-citrulline in a minimal amount of pyridine.
-
Slowly add acetic anhydride to the solution at room temperature with constant stirring.[3]
-
Allow the reaction to proceed for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, precipitate the product by adding an excess of diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-acetyl-L-citrulline.
-
Enzymatic Synthesis
N-acetyl-L-citrulline is synthesized enzymatically by N-acetylornithine carbamoyltransferase (AOTC), an enzyme found in some bacteria.[5] This enzyme catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to N-acetyl-L-ornithine.
Experimental Protocol: Enzymatic Synthesis
-
Enzyme Source: Purified recombinant N-acetylornithine carbamoyltransferase (AOTC) (EC 2.1.3.9).[6]
-
Substrates: N-acetyl-L-ornithine and carbamoyl phosphate.
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, N-acetyl-L-ornithine (10 mM), and carbamoyl phosphate (10 mM).
-
Initiate the reaction by adding a suitable amount of purified AOTC enzyme.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5 minutes) or by adding an acid (e.g., perchloric acid).
-
Analyze the reaction mixture for the presence of N-acetyl-L-citrulline using LC-MS or an appropriate enzymatic assay.
-
Biological Role and Signaling Pathways
Arginine Biosynthesis in Bacteria
In some bacteria, such as Xanthomonas campestris, N-acetyl-L-citrulline is an intermediate in a variant of the arginine biosynthesis pathway.[7] This pathway utilizes N-acetylated intermediates, which is thought to prevent the spontaneous cyclization of glutamate derivatives.[1] The key enzymes in this pathway are N-acetylornithine carbamoyltransferase (AOTC) and N-acetyl-L-citrulline deacetylase.[7]
Connection to the Urea Cycle
In mammals, N-acetyl-L-citrulline is not a standard intermediate of the urea cycle. However, it can be detected in the urine of individuals with certain urea cycle disorders, such as argininosuccinate synthase deficiency.[1] In these conditions, elevated levels of citrulline may lead to its acetylation as a minor metabolic route.
Analytical Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the sensitive and specific detection of N-acetyl-L-citrulline in biological samples.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a three-fold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Precursor Ion (m/z): [M+H]⁺ = 218.1135
-
Product Ions for MS/MS: Characteristic fragment ions for N-acetyl-L-citrulline include those resulting from the loss of water, the acetyl group, and the carbamoyl group. Common fragments are observed at m/z 173.0954 and 131.0848.[2]
-
Enzymatic Assays
Enzymatic assays can be employed for the quantification of N-acetyl-L-citrulline, often through coupled enzyme reactions.
Experimental Protocol: N-acetyl-L-citrulline Deacetylase Coupled Assay
This assay measures the production of citrulline from the deacetylation of N-acetyl-L-citrulline. The released citrulline is then quantified.
-
Enzyme Source: Purified recombinant N-acetyl-L-citrulline deacetylase.
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.5.
-
Procedure:
-
Incubate the sample containing N-acetyl-L-citrulline with an excess of N-acetyl-L-citrulline deacetylase in the reaction buffer at 37°C.
-
After a defined incubation period, stop the reaction (e.g., by heat inactivation).
-
Quantify the produced citrulline using a colorimetric method (e.g., the diacetylmonoxime-thiosemicarbazide reaction) or a specific enzymatic assay for citrulline.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for the structural elucidation of N-acetyl-L-citrulline.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a purified sample of N-acetyl-L-citrulline in deuterium oxide (D₂O).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum.
-
Expected Chemical Shifts (in D₂O, approximate):
-
Acetyl methyl protons (-COCH₃): ~2.0 ppm (singlet)
-
α-CH: ~4.2 ppm (triplet)
-
β-CH₂: ~1.8-1.9 ppm (multiplet)
-
γ-CH₂: ~1.6 ppm (multiplet)
-
δ-CH₂: ~3.1 ppm (triplet)
-
Experimental Workflows
The following diagram illustrates a general workflow for the characterization of N-acetyl-L-citrulline from a biological sample.
Conclusion
The biochemical characterization of N-acetyl-L-citrulline is crucial for understanding its role in microbial metabolism and its potential as a biomarker in human disease. The methods and protocols outlined in this guide provide a robust framework for researchers to synthesize, identify, and quantify this important metabolite. The continued investigation into the enzymology and metabolic pathways involving N-acetyl-L-citrulline will undoubtedly reveal new insights into amino acid metabolism and its regulation.
References
- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 2. N-Acetyl-L-Citrulline | C8H15N3O4 | CID 656979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-citrulline | 33965-42-3 | Benchchem [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. N-acetylornithine carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 6. N-acetylornithine carbamoyltransferase (EC 2.1.3.9) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jst.go.jp [jst.go.jp]
Cellular functions of N-acetylcitrulline
An in-depth analysis of current scientific literature reveals a significant scarcity of information regarding the specific cellular functions of N-acetylcitrulline. This compound is not extensively studied, and as such, a detailed technical guide on its core cellular functions, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.
While this compound is available as a chemical reagent, its biological roles and mechanisms of action within cells have not been a subject of published research. Therefore, we are unable to provide the requested in-depth guide, data tables, and diagrams specifically for this compound.
However, it is possible that the user's interest lies in the broader, well-researched areas of the amino acid citrulline and the post-translational modification process of citrullination . These topics are of significant interest to researchers, scientists, and drug development professionals.
We can offer to produce a detailed technical guide on either of the following highly relevant topics:
-
The Cellular Functions of Citrulline: This guide would detail its crucial role in the urea cycle, its function as a precursor for arginine synthesis, and its impact on nitric oxide production and cardiovascular health.
-
Protein Citrullination and its Role in Health and Disease: This whitepaper would explore the enzymatic process of citrullination by peptidylarginine deiminases (PADs), its physiological roles in gene regulation and immune defense, and its pathological implications in autoimmune diseases like rheumatoid arthritis and cancer.
If you would like to proceed with a guide on either of these topics, please specify your preference. We would then be able to provide a comprehensive document that includes the requested data presentation, experimental protocols, and visualizations.
N-Acetylcitrulline: A Potential Biomarker for Argininosuccinate Synthetase Deficiency
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcitrulline, an N-acetylated metabolite of citrulline, is emerging as a potential biomarker for the diagnosis and monitoring of argininosuccinate synthetase deficiency, also known as citrullinemia type I. This urea cycle disorder leads to the accumulation of ammonia and citrulline in the body. This technical guide provides a comprehensive overview of this compound, including its metabolic context, methodologies for its quantification, and its potential clinical utility. Detailed experimental protocols and data are presented to facilitate further research and application in drug development.
Introduction
Citrullinemia type I is an autosomal recessive disorder caused by mutations in the ASS1 gene, leading to a deficiency of the enzyme argininosuccinate synthetase (ASS). This enzyme catalyzes the conversion of citrulline and aspartate to argininosuccinate in the urea cycle. A deficiency in ASS results in the accumulation of citrulline and ammonia in the blood and other bodily fluids, leading to severe neurological damage if left untreated[1][2].
Current diagnostic methods for citrullinemia type I primarily rely on measuring elevated levels of citrulline in plasma[3]. However, the identification of additional, specific biomarkers could enhance diagnostic accuracy and provide a more comprehensive understanding of the metabolic dysregulation in this disorder. This compound has been identified as a metabolite found in increased concentrations in the urine of individuals with argininosuccinate synthetase deficiency, suggesting its potential as a non-invasive biomarker[4].
This guide details the current knowledge on this compound as a biomarker, providing quantitative data, experimental protocols, and visualizations of relevant metabolic pathways to support its investigation and validation in research and clinical settings.
Metabolic Pathway of this compound
This compound is a metabolite of citrulline, participating in an alternative route of the arginine biosynthesis pathway[4]. Under normal physiological conditions, the urea cycle efficiently converts nitrogenous waste into urea for excretion. However, in citrullinemia type I, the block at the argininosuccinate synthetase step leads to an accumulation of citrulline. This excess citrulline can then be acetylated to form this compound.
The following diagram illustrates the position of this compound within the context of the urea cycle and arginine biosynthesis.
Quantitative Data
While the presence of this compound in the urine of patients with citrullinemia has been reported, specific quantitative data comparing levels in healthy individuals versus those with the disorder are limited in publicly available literature. The primary indication is a significant increase in urinary excretion in affected individuals. For context, plasma citrulline levels in healthy individuals are typically below 50 µmol/L, whereas in patients with citrullinemia type I, they can exceed 1000 µmol/L[3][5]. It is hypothesized that urinary this compound concentrations would show a similarly dramatic increase.
Table 1: Hypothetical Urinary this compound Concentrations
| Population | This compound Concentration (µmol/mmol creatinine) |
| Healthy Controls | < 1.0 |
| Citrullinemia Type I Patients | > 50 |
Note: The values in this table are hypothetical and intended for illustrative purposes. Further research is required to establish definitive reference ranges.
Experimental Protocols
The quantification of this compound in urine can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Urine Sample Collection and Preparation
Proper sample handling is critical to ensure the integrity of the analyte.
-
Collection: A mid-stream urine sample should be collected in a sterile container.
-
Storage: Samples should be immediately placed on ice and then stored at -80°C until analysis to minimize degradation[6].
-
Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 4°C to remove any particulate matter.
-
Dilute the urine sample (e.g., 1:1 with deionized water) to reduce matrix effects[6].
-
Perform a protein precipitation step by adding an organic solvent such as acetonitrile or methanol (e.g., 3 volumes of solvent to 1 volume of diluted urine)[6].
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
The following workflow diagram illustrates the sample preparation process.
References
- 1. revvity.com [revvity.com]
- 2. e-century.us [e-century.us]
- 3. medlink.com [medlink.com]
- 4. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 5. Citrullinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
N-Acetylcitrulline: A Review of its Metabolic Fate and Analytical Landscape in the Absence of Pharmacokinetic Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylcitrulline, an acetylated derivative of the amino acid L-citrulline, is an endogenous metabolite identified as an intermediate in microbial arginine biosynthesis. Despite its recognized role in specific metabolic pathways and its detection in certain pathological conditions such as citrullinemia, a comprehensive understanding of its pharmacokinetics and bioavailability in humans remains elusive. This technical guide synthesizes the current knowledge on this compound, focusing on its metabolic context and the analytical methods for its detection. In the conspicuous absence of direct pharmacokinetic studies on this compound, this paper provides a comparative overview of the well-documented pharmacokinetics of its parent compound, L-citrulline, to offer a relevant frame of reference for the scientific community.
Introduction
This compound is an N-acetylated metabolite of citrulline, playing a role in the arginine biosynthetic pathway.[1] Its primary function appears to be preventing the spontaneous cyclization of glutamate derivatives during arginine synthesis.[1] While its presence has been confirmed in biological fluids, particularly in the urine of individuals with argininosuccinate synthase deficiency (citrullinemia), there is a notable scarcity of research into its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This document aims to collate the existing information on this compound's metabolic involvement and analytical detection, and to provide a comparative analysis with the known pharmacokinetic parameters of L-citrulline.
Metabolic Pathways Involving this compound
In some microorganisms, this compound is a key intermediate in a novel pathway for arginine biosynthesis. This pathway diverges from the canonical route by carbamoylating N-acetylornithine to form this compound, which is then deacetylated to yield citrulline.[2][3]
The key enzymatic steps involving this compound are:
-
Formation: N-acetyl-L-ornithine is converted to N-acetyl-L-citrulline by the enzyme acetylornithine transcarbamylase (AOTC).[2][4] This enzyme utilizes carbamoyl phosphate as a substrate.[4]
-
Conversion: N-acetyl-L-citrulline is subsequently deacetylated to L-citrulline by the enzyme acetylornithine deacetylase , which can act on both this compound and N-acetylornithine.[1][2]
References
- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 2. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surprising Arginine Biosynthesis: a Reappraisal of the Enzymology and Evolution of the Pathway in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylornithine transcarbamylase: a novel enzyme in arginine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-acetylcitrulline in the Urea Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of N-acetylcitrulline and its relationship to the urea cycle. Contrary to postulations, this compound is not a direct intermediate in the canonical urea cycle of ureotelic vertebrates. Its presence in biological fluids is primarily associated with specific pathological conditions, such as deficiencies in the urea cycle enzyme argininosuccinate synthase. This document will elucidate the established urea cycle pathway, clarify the peripheral role of this compound, and detail the critical regulatory function of another N-acetylated compound, N-acetylglutamate (NAG), which is essential for the cycle's operation. We will present quantitative data on urea cycle intermediates, detail relevant experimental protocols for their analysis, and provide diagrams of the involved biochemical pathways to support further research and drug development endeavors.
Introduction: The Urea Cycle and Nitrogen Metabolism
The urea cycle is a vital metabolic pathway that facilitates the disposal of excess nitrogen, primarily in the form of ammonia, which is highly toxic to the central nervous system.[1][2] This process occurs predominantly in the liver and involves a series of five enzymatic reactions that convert two molecules of ammonia and one molecule of bicarbonate into one molecule of urea, which is then excreted by the kidneys.[3][4] The proper functioning of this cycle is critical for maintaining nitrogen homeostasis. Deficiencies in any of the urea cycle enzymes lead to the accumulation of ammonia in the blood (hyperammonemia), a condition that can result in severe neurological damage, coma, and death.[5][6]
This compound: An Indirect Player
While the name "this compound" suggests a potential role in the urea cycle due to its structural similarity to the core intermediate, citrulline, it is not a substrate or product within the primary pathway.
Association with Urea Cycle Disorders
The primary clinical relevance of this compound is its appearance in the urine of individuals with a deficiency of argininosuccinate synthase (ASS), the enzyme that catalyzes the condensation of citrulline and aspartate.[7] In cases of ASS deficiency, also known as citrullinemia type I, the accumulation of citrulline leads to its alternative metabolism, including N-acetylation to form this compound.[7][8] Therefore, the detection of this compound can serve as a secondary diagnostic marker for this specific urea cycle disorder.
Role in Arginine Biosynthesis in Other Organisms
In some prokaryotes, N-acetylated intermediates are a common feature of the arginine biosynthetic pathway.[7][9] In these organisms, N-acetyl-L-ornithine can be converted to N-acetyl-L-citrulline by the enzyme acetylornithine transcarbamylase.[7][10] Subsequently, N-acetyl-L-citrulline is deacetylated to produce citrulline, which then proceeds through the remainder of the arginine synthesis pathway.[7] This pathway is distinct from the urea cycle in vertebrates.
The Canonical Urea Cycle Pathway
The urea cycle is a five-step process that begins in the mitochondria and continues in the cytoplasm.
-
Formation of Carbamoyl Phosphate: The cycle is initiated in the mitochondrial matrix with the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate. This reaction is catalyzed by carbamoyl phosphate synthetase I (CPSI) and is the rate-limiting step of the cycle.[2][4]
-
Synthesis of Citrulline: Carbamoyl phosphate donates its carbamoyl group to ornithine to form citrulline, a reaction catalyzed by ornithine transcarbamylase (OTC). Citrulline is then transported out of the mitochondria into the cytoplasm.[4]
-
Formation of Argininosuccinate: In the cytoplasm, argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline with aspartate to form argininosuccinate. This reaction requires ATP.[4]
-
Cleavage of Argininosuccinate: Argininosuccinate is then cleaved by argininosuccinate lyase (ASL) to yield arginine and fumarate. The fumarate produced can be converted to malate and then oxaloacetate, linking the urea cycle to the citric acid cycle.[2][4]
-
Hydrolysis of Arginine: Finally, arginase hydrolyzes arginine to produce urea and regenerate ornithine. The ornithine is then transported back into the mitochondria to begin another round of the cycle.[4]
References
- 1. Urea Cycle Disorders — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 2. davuniversity.org [davuniversity.org]
- 3. Urea - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Hyperammonemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 8. Excretion of -N-acetylcitrulline in citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylcitrulline: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcitrulline, an acetylated derivative of the non-proteinogenic amino acid L-citrulline, has emerged from relative obscurity to become a molecule of interest in various biochemical and biomedical research fields. Initially identified in the context of a rare metabolic disorder, its role as a key intermediate in a novel arginine biosynthetic pathway and its potential as a modulator of nitric oxide signaling have garnered significant attention. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biochemical significance of this compound, tailored for the scientific community. It consolidates key quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to serve as a comprehensive resource for ongoing and future research.
Discovery and Historical Context
The story of this compound unfolds from two distinct scientific narratives: its initial detection in a human metabolic disorder and its later characterization as a crucial component of a microbial biosynthetic pathway.
First Identification in Citrullinemia
The first documented observation of this compound in a biological context dates back to 1971. A study by Strandholm et al. reported the presence of this acetylated amino acid in the urine of patients with citrullinemia, an inherited urea cycle disorder characterized by a deficiency of the enzyme argininosuccinate synthetase[1]. This finding was significant as it pointed towards an alternative metabolic fate for the accumulating citrulline. The identification was made using techniques such as ion-exchange, paper, and thin-layer chromatography[1].
Elucidation of its Role in a Novel Arginine Biosynthetic Pathway
For several decades following its initial discovery, this compound remained a relatively obscure metabolite. Its biochemical significance was greatly illuminated in 2006 by Morizono et al. through their research on the bacterium Xanthomonas campestris[2]. They identified a novel enzyme, acetylornithine transcarbamylase (AOTCase) , which catalyzes the synthesis of N-acetyl-L-citrulline from N-acetyl-L-ornithine and carbamyl phosphate[2]. This discovery established this compound as a key intermediate in an alternative arginine biosynthetic pathway present in several eubacteria[3].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅N₃O₄ | [3][4] |
| Molecular Weight | 217.22 g/mol | [3] |
| Monoisotopic Mass | 217.10625597 Da | [3] |
| Physical Description | Solid | [3] |
| IUPAC Name | (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid | [3] |
| InChI | InChI=1S/C8H₁₅N₃O₄/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1 | [4] |
| InChIKey | WMQMIOYQXNRROC-LURJTMIESA-N | [4] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)O | [3] |
| CAS Number | 33965-42-3 | [3] |
Table 1: Physicochemical Properties of N-Acetyl-L-citrulline
Synthesis of this compound
This compound can be produced through both chemical and enzymatic methods.
Chemical Synthesis
The chemical synthesis of N-acetyl-L-citrulline is typically achieved through the acetylation of L-citrulline.
-
Materials: L-citrulline, acetic anhydride, pyridine (or another suitable base), appropriate solvent (e.g., water or an organic solvent).
-
Procedure:
-
Dissolve L-citrulline in the chosen solvent.
-
Add acetic anhydride to the solution, often in the presence of a base like pyridine to neutralize the acetic acid byproduct[4].
-
The reaction is typically conducted at room temperature[4].
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the N-acetyl-L-citrulline product can be isolated and purified, commonly through recrystallization[5].
-
Note: This is a generalized protocol. Specific reaction conditions, such as molar ratios of reactants, solvent choice, and purification methods, may need to be optimized for desired yield and purity.
Enzymatic Synthesis
The enzymatic synthesis of N-acetyl-L-citrulline offers a highly specific and stereoselective route.
-
Enzyme Source: Purified recombinant AOTCase from Xanthomonas campestris or other suitable microbial sources.
-
Substrates: N-acetyl-L-ornithine and carbamyl phosphate.
-
Reaction Buffer: A suitable buffer to maintain optimal enzyme activity (e.g., 50 mM Tris-HCl, pH 8.3)[2].
-
Procedure:
-
Combine the substrates in the reaction buffer.
-
Initiate the reaction by adding the AOTCase enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C)[2].
-
The formation of N-acetyl-L-citrulline can be monitored using methods such as a colorimetric assay for the ureido group or by LC-MS[2][6].
-
-
Kinetic Parameters: The Kₘ values for N-acetylornithine and carbamyl phosphate have been determined to be 1.05 mM and 0.01 mM, respectively, for the X. campestris AOTCase[2].
Analytical Characterization
A variety of analytical techniques are employed to identify and quantify this compound.
| Technique | Key Findings | Reference(s) |
| Mass Spectrometry (MS) | LC-MS: Enables the separation and detection of this compound in complex biological matrices. The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 218. MS-MS: Tandem mass spectrometry reveals characteristic fragmentation patterns, with major fragments observed at m/z 173.0954 and 131.0848 in negative ion mode. | [3][5] |
| NMR Spectroscopy | ¹H NMR (in D₂O): Provides information on the proton environment within the molecule. Characteristic chemical shifts are observed for the acetyl methyl group, the α-proton, and the methylene protons of the side chain. ¹³C NMR: Complements ¹H NMR by providing data on the carbon skeleton. | [4] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. |
Table 2: Analytical Methods for the Characterization of this compound
Biochemical Significance and Signaling Pathways
The primary known biological role of this compound is as a precursor to L-arginine, which in turn is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.
The this compound - Arginine - Nitric Oxide Pathway
The conversion of this compound to L-arginine is a key step that links it to NO signaling. While the precise enzymatic machinery for the deacetylation of this compound to citrulline in mammals is not fully elucidated, its subsequent conversion to arginine is well-established.
Figure 1: The signaling pathway from this compound to nitric oxide production.
Role in Microbial Arginine Biosynthesis
In certain bacteria, this compound is a central intermediate in a distinct arginine biosynthetic pathway.
Figure 2: The microbial arginine biosynthetic pathway involving this compound.
Future Directions and Applications
The unique biochemical roles of this compound present several avenues for future research and potential applications:
-
Drug Development: As a precursor to L-arginine, this compound could be explored as a therapeutic agent to enhance nitric oxide production in conditions associated with endothelial dysfunction, such as hypertension and cardiovascular disease. Its potential to bypass certain metabolic regulation points of arginine synthesis may offer advantages over direct L-arginine supplementation. A molecular docking study has also suggested the potential of this compound as an inhibitor of the SARS-CoV-2 main protease[7].
-
Antimicrobial Research: The presence of the AOTCase-dependent arginine biosynthetic pathway in certain pathogenic bacteria suggests that this enzyme could be a target for the development of novel antimicrobial agents. Inhibitors of AOTCase could selectively disrupt arginine synthesis in these pathogens without affecting the host.
-
Metabolomics and Biomarker Discovery: Further investigation into the presence and levels of this compound in various physiological and pathological states could lead to its establishment as a biomarker for specific diseases or metabolic conditions.
Conclusion
This compound has transitioned from a mere curiosity in the study of inborn errors of metabolism to a molecule with defined and significant roles in both microbial and potentially mammalian biochemistry. Its discovery and the subsequent elucidation of its history and function underscore the importance of continued exploration of metabolic pathways. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals, aiming to facilitate further investigation into the promising potential of this compound.
References
- 1. Excretion of -N-acetylcitrulline in citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylornithine Transcarbamylase: a Novel Enzyme in Arginine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-Citrulline | C8H15N3O4 | CID 656979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-citrulline | 33965-42-3 | Benchchem [benchchem.com]
- 5. Expression, purification, crystallization and preliminary X-ray crystallographic studies of a novel acetylcitrulline deacetylase from Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Binding ability of arginine, citrulline, N-acetyl citrulline and thiocitrulline with SARS COV-2 main protease using molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylcitrulline Transport Mechanisms in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcitrulline is an N-acetylated metabolite of citrulline and an intermediate in the arginine biosynthetic pathway.[1][2] While the metabolic roles of citrulline and arginine are well-documented, the specific mechanisms governing the transport of this compound across cellular membranes remain largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding—and significant knowledge gaps—surrounding this compound transport. Due to the limited direct research on this compound transport, this document extrapolates potential mechanisms from the known transport of the structurally similar amino acid, L-citrulline, and other neutral amino acids. Furthermore, it outlines detailed experimental protocols and conceptual frameworks to guide future research in this area. This guide is intended to serve as a foundational resource for researchers investigating the cellular transport of this compound and its implications in physiology and drug development.
Introduction to this compound
This compound is an endogenous metabolite formed during the biosynthesis of arginine.[1][2] The acetylation of the alpha-amino group is thought to prevent the spontaneous cyclization of glutamate derivatives, thereby channeling them towards arginine synthesis rather than proline biosynthesis.[1] Elevated levels of this compound have been observed in certain metabolic disorders, such as argininosuccinate synthase deficiency, where it is excreted in the urine.[2] Despite its known presence in biological systems, the processes by which this compound enters and exits cells are not well understood. Understanding these transport mechanisms is crucial for elucidating its physiological roles and for exploring its potential as a therapeutic agent or biomarker.
Postulated this compound Transport Mechanisms
Direct experimental evidence for specific this compound transporters is currently lacking in the scientific literature. However, based on its structural similarity to L-citrulline and other neutral amino acids, it is plausible that this compound utilizes existing amino acid transport systems. The N-acetylation may alter its affinity for these transporters compared to L-citrulline.
L-citrulline is known to be transported by a variety of systems, including:
-
System L: A sodium-independent transporter for large neutral amino acids. Studies in neural cells have shown that L-citrulline is taken up via a system with characteristics of System L, with KM values ranging from 0.4 to 3.4 mM.[3][4] Given that this compound is also a neutral amino acid, System L transporters, such as LAT1 (SLC7A5), are strong candidates for its transport.
-
System B⁰,⁺, L, and b⁰,⁺: These systems are involved in the intestinal absorption of L-citrulline.[5]
-
B⁰AT1 (SLC6A19) and b⁰,⁺AT (SLC7A9): These transporters are implicated in the renal reabsorption of L-citrulline.[6][7][8][9]
-
Sodium-Dependent and Independent Systems: In rat small intestine, L-citrulline transport is predominantly sodium-dependent, with a Km of 4.10 +/- 0.86 mM and a Vmax of 18.7 +/- 1.66 µmol/g wet weight tissue/30 min.[10][11] In contrast, studies on brain capillary endothelial cells show that L-citrulline transport is sodium-independent and involves two saturable components with Km values of 30.9 ± 1.0 µM and 1.69 ± 0.43 mM, with LAT1 being a primary mediator.[12][13]
It is hypothesized that this compound may be a substrate for one or more of these transporters, likely with different kinetic parameters than L-citrulline. The presence of the acetyl group could influence its binding affinity and transport efficiency.
Quantitative Data on Related Amino Acid Transport
As there is no direct quantitative data for this compound transport, the following table summarizes the kinetic parameters for L-citrulline transport in various cell types. This data can serve as a reference point for designing and interpreting experiments on this compound transport.
| Substrate | Cell Type/Tissue | Transporter System(s) | Km | Vmax | Ion-Dependency | Reference(s) |
| L-Citrulline | Neural Cell Cultures | System L | 0.4 - 3.4 mM | 15 - 35 nmol/min/mg protein | Independent | [3][4] |
| L-Citrulline | Rat Small Intestine | ASC-like, Neutral Brush Border System | 4.10 ± 0.86 mM | 18.7 ± 1.66 µmol/g wet weight tissue/30 min | Na⁺-dependent | [10][11] |
| L-Citrulline | Rat Brain Capillary Endothelial Cells (TR-BBB) | LAT1 | 30.9 ± 1.0 µM (high affinity) | Not specified | Independent | [12][13] |
| L-Citrulline | Rat Brain Capillary Endothelial Cells (TR-BBB) | Not specified | 1.69 ± 0.43 mM (low affinity) | Not specified | Independent | [12][13] |
Experimental Protocols for Studying this compound Transport
The following protocols are adapted from established methods for studying amino acid transport and can be applied to investigate the cellular uptake of this compound.
Radiolabeled Substrate Uptake Assay in Cultured Cells
This is a classic and robust method to quantify the transport of a molecule into cells.
Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport in a specific cell line.
Materials:
-
Cell line of interest (e.g., Caco-2 for intestinal transport, HK-2 for renal transport, or a cell line overexpressing a candidate transporter).
-
Radiolabeled N-acetyl-[14C]citrulline or N-acetyl-[3H]citrulline (requires custom synthesis).
-
Unlabeled this compound.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Inhibitors of known amino acid transporters (e.g., BCH for System L).
-
Cell lysis buffer.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the experiment, wash the cells twice with pre-warmed transport buffer.
-
Uptake Initiation: Add transport buffer containing a range of concentrations of radiolabeled this compound, with or without unlabeled this compound (for competition assays) or known inhibitors.
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes) to determine the initial linear uptake phase.
-
Uptake Termination: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration of each well to normalize the uptake data.
-
Data Analysis: Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Fluorescent Biosensor-Based Transport Assay
This method offers a real-time, high-throughput alternative to radiolabeled assays.
Objective: To screen for potential transporters and inhibitors of this compound transport.
Materials:
-
Cell line expressing a fluorescent biosensor for amino acids.
-
This compound.
-
Library of potential inhibitors or competing substrates.
-
Fluorescence plate reader or microscope.
Methodology:
-
Cell Preparation: Seed cells expressing the fluorescent biosensor in a 96-well plate.
-
Assay Initiation: Add this compound to the wells, alone or in combination with compounds from an inhibitor library.
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader. An increase or decrease in fluorescence, depending on the biosensor, will indicate transport activity.
-
Data Analysis: Calculate the initial rates of transport from the fluorescence curves. Compare the rates in the presence and absence of inhibitors to determine their effects.
Transport Studies in Xenopus laevis Oocytes
This system allows for the functional characterization of a single, exogenously expressed transporter protein.
Objective: To confirm if a specific transporter (e.g., LAT1, B⁰AT1) mediates this compound transport.
Materials:
-
Xenopus laevis oocytes.
-
cRNA of the candidate transporter gene.
-
Radiolabeled this compound.
-
Injection and incubation solutions for oocytes.
Methodology:
-
cRNA Injection: Inject the cRNA of the candidate transporter into the oocytes. Inject water into control oocytes.
-
Incubation: Incubate the oocytes for 2-3 days to allow for protein expression.
-
Uptake Assay: Incubate the oocytes in a solution containing radiolabeled this compound for a specific time.
-
Washing and Lysis: Wash the oocytes thoroughly and lyse them individually.
-
Quantification: Measure the radioactivity in each oocyte using a scintillation counter.
-
Data Analysis: Compare the uptake in transporter-expressing oocytes to control oocytes to determine if the candidate protein transports this compound.
Visualization of Workflows and Pathways
Experimental Workflow for Transporter Identification
The following diagram illustrates a logical workflow for identifying and characterizing this compound transporters.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. Transport of L-citrulline in neural cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of the neutral amino acid transporter B0AT1 (SLC6A19) in Hartnup disorder and protein nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-dependent neutral amino acid transporter B(0)AT1 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. Characteristics of L-citrulline transport across rat small intestine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of L-citrulline transport through blood-brain barrier in the brain capillary endothelial cell line (TR-BBB cells) - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Degradation of N-acetylcitrulline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylcitrulline (NACit) is a synthetically derived N-acetylated amino acid with potential applications in various fields, including its role as a precursor for L-citrulline and subsequently L-arginine, a key component in the nitric oxide (NO) synthesis pathway. Understanding the in vivo stability, metabolic fate, and degradation pathways of NACit is crucial for its development as a therapeutic or research agent. This technical guide provides a comprehensive overview of the current understanding of NACit's in vivo behavior, drawing upon direct evidence where available and leveraging data from analogous N-acetylated amino acids to build a predictive framework. This guide details the primary metabolic pathway of deacetylation, presents comparative pharmacokinetic data, outlines detailed experimental protocols for in vivo assessment, and provides visual representations of key pathways and workflows.
Introduction
This compound is an acetylated derivative of the non-proteinogenic amino acid L-citrulline. The addition of an acetyl group can modify the physicochemical properties of the parent amino acid, potentially influencing its solubility, stability, and pharmacokinetic profile.[1] In biological systems, NACit is primarily recognized for its role as a pro-drug or precursor to L-citrulline.[1] The enzymatic removal of the acetyl group releases L-citrulline, which can then enter the citrulline-arginine cycle to be converted to L-arginine, the direct substrate for nitric oxide synthase (NOS) and subsequent nitric oxide production.[1] A thorough understanding of the rate and extent of this conversion, as well as any alternative metabolic pathways, is essential for predicting its efficacy and designing effective dosing regimens in preclinical and clinical research.
Metabolic Pathways and Degradation
The primary anticipated route of this compound degradation in vivo is enzymatic hydrolysis of the N-acetyl group to yield L-citrulline and acetate. This reaction is catalyzed by a class of enzymes known as acylases or deacetylases.
Deacetylation to L-Citrulline
The key enzyme likely responsible for the deacetylation of this compound is an N-acetylornithine deacetylase (EC 3.5.1.16) or a related aminoacylase with broad substrate specificity.[2][3] While the direct action of a mammalian this compound deacetylase has not been explicitly characterized, the enzyme N-acetylornithine deacetylase, involved in the arginine biosynthesis pathway, is known to hydrolyze the acetyl group from N-acetyl-L-ornithine to produce L-ornithine.[3] Studies on the E. coli N-acetylornithine deacetylase have shown that it possesses a relatively broad substrate specificity, with the ability to act on various α-N-acyl-L-amino acids.[2][4] This suggests that this compound is a plausible substrate for a corresponding mammalian enzyme. The deacetylation reaction is a critical step, as it liberates L-citrulline, making it available for further metabolic processes.
Integration into the Citrulline-Arginine Pathway
Once deacetylated, the resulting L-citrulline is a key intermediate in the systemic synthesis of L-arginine. The small intestine is the primary site of citrulline synthesis from glutamine and proline. This newly synthesized citrulline is released into the bloodstream and is taken up by the kidneys, where it is converted to L-arginine. This L-arginine is then released back into circulation and can be utilized by various tissues for protein synthesis or as a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO). The administration of this compound is therefore hypothesized to augment this endogenous pathway by providing an exogenous source of L-citrulline.
Quantitative Data on In Vivo Stability
Direct pharmacokinetic data on the in vivo stability and degradation of this compound is not currently available in peer-reviewed literature. However, studies on other N-acetylated amino acids provide valuable insights into the likely pharmacokinetic profile of this compound. A study on the pharmacokinetics of N-acetyl-DL-leucine in mice offers a relevant comparative dataset.[5]
Table 1: Comparative Pharmacokinetic Parameters of N-acetyl-DL-leucine Enantiomers in Mice Following Oral Administration (100 mg/kg) [5]
| Parameter | N-acetyl-D-leucine | N-acetyl-L-leucine |
| Cmax (ng/mL) | 18,300 ± 2,100 | 4,200 ± 1,100 |
| Tmax (h) | 0.25 | 0.25 |
| AUC (0-t) (ng*h/mL) | 32,500 ± 4,300 | 4,800 ± 1,300 |
| T½ (h) | 1.3 ± 0.2 | 1.1 ± 0.1 |
Data are presented as mean ± standard deviation. This data is for N-acetyl-DL-leucine and is intended to be illustrative of the potential pharmacokinetics of an N-acetylated amino acid.
The data for N-acetyl-L-leucine, the naturally occurring enantiomer, indicates rapid absorption (Tmax of 0.25 h) and a relatively short half-life (T½ of 1.1 h), suggesting rapid clearance and/or metabolism. The significantly higher plasma concentration and exposure (Cmax and AUC) of the D-enantiomer suggest that the L-enantiomer undergoes more extensive first-pass metabolism, likely deacetylation.[5] It is plausible that N-acetyl-L-citrulline would exhibit a similar pharmacokinetic profile, characterized by rapid absorption and first-pass deacetylation to L-citrulline.
Experimental Protocols for In Vivo Assessment
The following section outlines a general methodology for assessing the in vivo stability and degradation of this compound in a rodent model, based on established protocols for similar compounds.[5][6]
Animal Model and Administration
-
Animal Model: Male BALB/c mice (8-10 weeks old) are a suitable model.[5] Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Formulation: this compound can be dissolved in a suitable vehicle such as sterile water or saline for oral administration.
-
Administration: Oral gavage is a precise method for delivering a known dose.[7][8] For mice, a typical dose volume is 10 mL/kg.[8] The gavage needle size should be appropriate for the size of the animal (e.g., 20-gauge for adult mice).[8]
Sample Collection
-
Blood Sampling: Blood samples (approximately 50-100 µL) can be collected via the saphenous vein at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[5]
-
Plasma Preparation: Blood should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 2,700 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[5]
-
Tissue Collection: At the end of the study, animals can be euthanized, and tissues of interest (e.g., kidney, liver, intestine) can be collected, flash-frozen in liquid nitrogen, and stored at -80°C.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its primary metabolite, L-citrulline, in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: Plasma samples are first treated to remove proteins. A common method is the addition of a precipitating agent like sulfosalicylic acid or acetonitrile.[9][10] For example, 50 µL of plasma can be mixed with 5 µL of 30% sulfosalicylic acid.[9]
-
Centrifugation: The mixture is vortexed and then centrifuged (e.g., 4,200 rpm for 10 minutes) to pellet the precipitated proteins.[9]
-
Supernatant Collection: The clear supernatant is transferred to a new tube.
-
Internal Standard: An internal standard (e.g., a stable isotope-labeled version of the analyte, such as D7-citrulline) is added to the supernatant to correct for matrix effects and variations in instrument response.[10]
-
Dilution: The sample is diluted with an appropriate mobile phase before injection into the LC-MS/MS system.[9]
-
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acid analysis.[10]
-
Detection: Selected reaction monitoring (SRM) is employed for quantification, where specific precursor-to-product ion transitions for this compound, L-citrulline, and the internal standard are monitored.[10]
-
Pharmacokinetic Analysis
The plasma concentration-time data for this compound and L-citrulline are used to calculate standard pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).[6] Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (T½)
-
Clearance (CL/F)
-
Volume of distribution (Vz/F)
Conclusion
While direct quantitative data on the in vivo stability and degradation of this compound remains to be established, a strong body of evidence from analogous compounds and enzymatic pathways suggests a clear and predictable metabolic fate. The primary route of degradation is likely rapid deacetylation to L-citrulline, which then serves as a substrate for the endogenous synthesis of L-arginine and subsequent nitric oxide production. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct definitive in vivo studies to elucidate the precise pharmacokinetic profile of this compound. Such studies are imperative for the continued development and application of this compound in both research and therapeutic contexts. Future investigations should focus on performing these pharmacokinetic studies to generate the much-needed quantitative data on the half-life, clearance, and bioavailability of this compound.
References
- 1. N-Acetyl-L-citrulline | 33965-42-3 | Benchchem [benchchem.com]
- 2. Mechanistic analysis of the argE-encoded N-acetylornithine deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance [plos.figshare.com]
- 6. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. nvkc.nl [nvkc.nl]
Methodological & Application
Application Notes and Protocols for N-acetylcitrulline Quantification using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcitrulline is an N-acetylated metabolite of citrulline and an intermediate in the arginine biosynthesis pathway in some organisms.[1] Its accurate quantification in biological matrices is crucial for studying amino acid metabolism, investigating certain metabolic disorders, and for monitoring potential therapeutic interventions. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of this compound. This document provides detailed application notes and protocols for the quantification of this compound using various HPLC methods, including Reversed-Phase (RP), Hydrophilic Interaction Chromatography (HILIC), and Ion-Exchange Chromatography (IEC).
Due to the limited number of chromophores in its structure, direct UV detection of this compound can be challenging and may lack sensitivity. Therefore, pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to enhance UV absorbance or fluorescence for sensitive detection.[2][3][4] Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and specificity for direct analysis without derivatization.
Signaling and Metabolic Pathway Context
This compound is an intermediate in a variation of the arginine biosynthesis pathway. In this pathway, N-acetylornithine is converted to this compound, which is then deacetylated to form citrulline.[5] The subsequent steps leading to arginine are conserved across many species. Understanding this pathway is essential for interpreting the significance of this compound levels in biological systems.
Figure 1: Arginine biosynthesis pathway highlighting this compound.
Chromatographic Methods and Protocols
The choice of HPLC method will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
Reversed-phase HPLC is a widely used technique for the separation of amino acids after derivatization. The derivatizing agent adds a hydrophobic moiety to the polar this compound, allowing for its retention on a nonpolar stationary phase (e.g., C18).
Figure 2: Workflow for RP-HPLC analysis with pre-column derivatization.
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[6]
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
-
Derivatization Procedure:
-
To 100 µL of the deproteinized sample supernatant, add 100 µL of the OPA reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature for 2 minutes.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines to form stable, fluorescent derivatives.[7][8]
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.4): Prepare as described for the OPA reagent, adjusting the pH to 10.4.
-
FMOC-Cl Solution (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetone-free acetonitrile. This solution should be prepared fresh.
-
-
Derivatization Procedure:
-
To 100 µL of the deproteinized sample supernatant, add 200 µL of 0.4 M borate buffer (pH 10.4).
-
Add 200 µL of 15 mM FMOC-Cl solution and vortex immediately.
-
Let the reaction proceed for 1 minute at room temperature.
-
To stop the reaction and remove excess FMOC-Cl, add 500 µL of n-hexane and vortex for 30 seconds.
-
Centrifuge and inject an aliquot of the aqueous (lower) phase into the HPLC system.
-
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-80% B; 25-30 min, 80-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection (OPA) | Fluorescence: Ex 340 nm, Em 455 nm |
| Detection (FMOC-Cl) | Fluorescence: Ex 266 nm, Em 305 nm |
Method 2: Hydrophilic Interaction Chromatography (HILIC)
HILIC is well-suited for the separation of polar compounds like this compound without derivatization. Retention is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic solvent content.
-
Sample Preparation:
-
Deproteinize the sample by adding 3 volumes of acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | HILIC (e.g., Amide, Silica), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min, 95% B; 1-8 min, 95-50% B; 8-10 min, 50% B; 10-10.1 min, 50-95% B; 10.1-15 min, 95% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Method 3: Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. This compound, being an amino acid derivative, can be analyzed using either cation or anion exchange chromatography depending on the pH of the mobile phase.
-
Sample Preparation:
-
Dilute the deproteinized sample supernatant with the initial mobile phase.
-
-
HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX), 4.6 x 250 mm, 5 µm |
| Mobile Phase (SCX) | pH gradient using sodium citrate buffers of increasing pH and ionic strength |
| Mobile Phase (SAX) | pH gradient using sodium hydroxide solutions of increasing concentration |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 20 µL |
| Detection | Post-column derivatization with ninhydrin (detection at 570 nm and 440 nm) or UV at 210 nm |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of amino acids using HPLC with pre-column derivatization. It is important to note that these values are illustrative and will need to be determined for this compound specifically during method validation.
| Method | Analyte | Linearity Range (µM) | LOD (µM) | LOQ (µM) | Reference |
| RP-HPLC-Fluorescence (OPA) | Citrulline | 1 - 100 | 0.005 | 0.015 | [3][9] |
| RP-HPLC-Fluorescence (FMOC-Cl) | Amino Acids | 0.1 - 50 | 0.01 | 0.03 | [7][10] |
| HILIC-MS/MS | Citrulline | 0.3 - 2000 | 0.1 | 0.3 | [11] |
| RP-HPLC-UV (Direct) | Citrulline | 0.1 - 1000 µg/mL | 1 µg/mL | 5 µg/mL | [12] |
Stability and Storage
This compound is expected to be relatively stable in solution. However, for long-term storage, it is recommended to keep standard solutions and samples at -20°C or -80°C to prevent any potential degradation. Repeated freeze-thaw cycles should be avoided. For analysis of thiols like N-acetylcysteine, the use of reducing agents and control of pH is critical to prevent oxidation, a consideration that may be relevant for complex samples containing this compound.
Conclusion
The quantification of this compound can be successfully achieved using a variety of HPLC methods. For sensitive and specific analysis, pre-column derivatization with OPA or FMOC-Cl followed by reversed-phase HPLC with fluorescence detection is a highly effective approach. HILIC offers a powerful alternative for the analysis of the underivatized molecule, especially when coupled with mass spectrometry. The choice of the optimal method will be dictated by the specific requirements of the research or application. All methods should be properly validated to ensure accurate and reliable results.
References
- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Analysis of citrulline, arginine, and methylarginines using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. bevital.no [bevital.no]
- 12. Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-acetylcitrulline in Human Plasma and Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of N-acetylcitrulline in human plasma and urine. This compound is an N-acetylated metabolite of citrulline and an intermediate in the arginine biosynthetic pathway.[1][2] Elevated levels of this compound in urine have been observed in individuals with citrullinemia, an inherited disorder of the urea cycle.[2][3] This proposed method utilizes hydrophilic interaction liquid chromatography (HILIC) for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for detection. The protocol is intended for researchers, scientists, and drug development professionals investigating amino acid metabolism and related disorders.
Introduction
This compound is a key intermediate in a variant of the arginine biosynthesis pathway found in some microorganisms and is also detected in humans.[1] In this pathway, N-acetylornithine is converted to this compound, which is then deacetylated to form citrulline.[1] The acetylation of intermediates in this pathway is thought to prevent their spontaneous cyclization.[2] In the context of human health, this compound has been identified as a urinary marker in citrullinemia, a genetic disorder characterized by a deficiency in the enzyme argininosuccinate synthase, leading to an accumulation of citrulline and its derivatives.[2][3]
The accurate quantification of this compound in biological matrices is essential for studying its role in metabolic pathways and its potential as a biomarker. LC-MS/MS offers the high sensitivity and specificity required for the analysis of low-abundance metabolites in complex biological samples. This application note provides a detailed, albeit proposed, protocol for the analysis of this compound, based on established methods for the analogous compound, citrulline, and available mass spectrometric data for this compound.
Experimental
Sample Preparation
A simple protein precipitation method is employed for the extraction of this compound from plasma and the dilution of urine samples.
Materials:
-
Human plasma (collected in K2-EDTA tubes) or human urine
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Protocol for Plasma:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 400 µL of acetonitrile containing 0.1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (90% acetonitrile with 0.1% formic acid in water).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Urine:
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.
-
Dilute the urine supernatant 1:10 with deionized water.
-
Further dilute the sample as needed to fall within the calibration curve range.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Hydrophilic interaction liquid chromatography (HILIC) is well-suited for the retention and separation of polar analytes like this compound.
| Parameter | Recommended Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system |
| Column | HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 90% B to 50% B over 5 minutes, then re-equilibrate at 90% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for the targeted quantification of this compound using Multiple Reaction Monitoring (MRM). The following parameters are proposed and should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Proposed MRM Transitions for this compound:
The molecular weight of this compound is 217.22 g/mol . In positive ion mode, the protonated molecule [M+H]+ will have an m/z of 218.2. Based on common fragmentation patterns of similar molecules, which often involve the loss of the acetamido group and parts of the side chain, the following MRM transitions are proposed for quantification and confirmation. These transitions require empirical optimization of the collision energy.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Use |
| This compound | 218.2 | 159.1 | Quantification |
| This compound | 218.2 | 70.1 | Confirmation |
Internal Standard:
For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. While a commercially available stable isotope-labeled this compound was not identified at the time of writing, L-Citrulline-d7 is commercially available and could be considered as a potential internal standard, though co-elution and similar ionization efficiency would need to be carefully evaluated.[4]
Data Presentation
While specific quantitative data for this compound in biological fluids is not extensively reported in the literature, the following table summarizes the expected qualitative findings.
| Biological Matrix | Condition | Expected this compound Level |
| Urine | Healthy Individual | Not typically reported or very low |
| Urine | Citrullinemia | Elevated |
| Plasma | Healthy Individual | Not typically reported or very low |
Visualizations
Signaling Pathway
Caption: Arginine biosynthesis pathway highlighting the role of this compound.
Experimental Workflow
References
Application Notes and Protocols for the Laboratory Synthesis of N-acetylcitrulline
These application notes provide a detailed protocol for the chemical synthesis of N-acetylcitrulline, a key intermediate in the arginine biosynthetic pathway in some organisms.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Physicochemical and Characterization Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the synthesized compound.
| Property | Value | Source |
| Molecular Formula | C8H15N3O4 | [2] |
| Molecular Weight | 217.22 g/mol | [2][3] |
| Physical Description | Solid | [3] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | [4] |
| Solubility | Slightly soluble in Methanol and Water | [4] |
| Exact Mass | 217.10625597 Da | [2][4] |
| pKa | 3.63±0.10 (Predicted) | [4] |
Table 1: Physicochemical Properties of this compound
Experimental Protocol: Synthesis of this compound
This protocol details the chemical synthesis of N-acetyl-L-citrulline via the acetylation of L-citrulline. The primary method involves the reaction of L-citrulline with acetic anhydride.[3][5]
Materials and Reagents
-
L-citrulline
-
Acetic anhydride
-
Pyridine (or an aqueous base solution, e.g., sodium bicarbonate)
-
Deionized water
-
Hydrochloric acid (HCl) for pH adjustment
-
Solvents for purification (e.g., ethanol, diethyl ether)
-
Magnetic stirrer and stir bar
-
Reaction flask
-
pH meter or pH paper
-
Ice bath
-
Rotary evaporator
-
Equipment for product characterization (e.g., NMR, LC-MS)
Synthesis Procedure
The synthesis of N-acetyl-L-citrulline can be achieved by the acetylation of the alpha-amino group of L-citrulline using acetic anhydride. The reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct.[3]
-
Dissolution of L-citrulline : Dissolve L-citrulline in an appropriate aqueous solvent. The concentration should be determined based on the solubility of L-citrulline.
-
Reaction Setup : Place the reaction flask in an ice bath on a magnetic stirrer to maintain a low temperature, which helps to control the reaction rate and minimize side reactions.
-
Addition of Acetylating Agent : While stirring the L-citrulline solution, slowly add acetic anhydride dropwise. A molar excess of acetic anhydride is typically used.
-
pH Control : Concurrently with the addition of acetic anhydride, add a base such as pyridine to maintain the pH of the reaction mixture in the alkaline range (e.g., pH 8).[3][5] This is crucial for the selective acetylation of the amino group.
-
Reaction Monitoring : Allow the reaction to proceed at room temperature for several hours.[3] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Acidification : After the reaction is complete, acidify the solution to a low pH (e.g., pH ~2) using hydrochloric acid. This step helps in the subsequent isolation of the product.[5]
-
Product Isolation and Purification : The product can be isolated by techniques such as crystallization or chromatography. If the product precipitates upon acidification, it can be collected by filtration. The crude product should be washed with cold water or a suitable solvent to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying : Dry the purified this compound under vacuum to remove any residual solvent.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS) : Determine the molecular weight of the product. LC-MS analysis can be used to confirm the presence of this compound by comparing its mass ion and retention time with a known standard.[6] High-resolution mass spectrometry is recommended to distinguish the product from other molecules with similar masses.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound by analyzing the chemical shifts and coupling constants of the different protons and carbons in the molecule.[8]
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key steps in the laboratory synthesis and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Signaling Pathway Context: Arginine Biosynthesis
This compound is an intermediate in a variant of the arginine biosynthesis pathway found in some bacteria. The following diagram depicts this pathway.
Caption: this compound in the arginine biosynthesis pathway.
References
- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 2. N-Acetyl-L-Citrulline | C8H15N3O4 | CID 656979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-citrulline | 33965-42-3 | Benchchem [benchchem.com]
- 4. N-Acetyl-L-citrulline|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing citrullination by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionmr.unl.edu [bionmr.unl.edu]
Application Notes and Protocols: N-acetylcitrulline in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcitrulline is an acetylated form of the non-essential amino acid L-citrulline. In cellular systems, it is readily converted to L-citrulline, which can then be metabolized to L-arginine. This metabolic pathway makes this compound a potent modulator of nitric oxide (NO) production and a promising agent for various cell culture applications, particularly in studies related to cardiovascular health, immune function, and oxidative stress.
The primary mechanism of action for this compound involves its role as a precursor to L-arginine, a key substrate for nitric oxide synthase (NOS) enzymes.[1] By increasing the intracellular pool of L-arginine, this compound can enhance the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1] Furthermore, by augmenting L-arginine availability, this compound may also inhibit the activity of arginase, an enzyme that competes with NOS for their common substrate, thereby further promoting NO synthesis. Beyond its effects on NO signaling, this compound is also believed to possess antioxidant properties, helping to mitigate cellular damage from reactive oxygen species (ROS).
These application notes provide an overview of the potential uses of this compound in cell culture, along with detailed protocols for key experiments.
Key Applications in Cell Culture
-
Enhancement of Nitric Oxide Production: this compound can be used to increase NO synthesis in a variety of cell types, including endothelial cells, macrophages, and neuronal cells. This is particularly useful for studying the downstream effects of NO signaling in a controlled in vitro environment.
-
Investigation of Endothelial Function: Due to its role in promoting NO production, this compound is a valuable tool for researchers studying endothelial cell biology, including vasodilation, angiogenesis, and the effects of inflammation on the vasculature.
-
Modulation of Immune Cell Function: As NO is a key mediator in the immune system, this compound can be used to study its effects on macrophage activation, T-cell proliferation, and cytokine release.
-
Amelioration of Oxidative Stress: The antioxidant properties of this compound make it a useful agent for protecting cells from oxidative damage induced by various stressors, such as hydrogen peroxide or pro-inflammatory stimuli.
-
Studying Arginine Metabolism and the Urea Cycle: As an intermediate in arginine metabolism, this compound can be used to investigate the regulation and function of the urea cycle and related metabolic pathways in different cell types.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following tables summarize quantitative data on the effects of this compound and its related compounds, L-citrulline and N-acetylcysteine (NAC), in various cell culture models. Direct quantitative data for this compound is limited in the current literature; therefore, data from related compounds are provided for reference and to guide experimental design.
Table 1: Effects on Cell Viability and Proliferation
| Compound | Cell Line | Concentration Range | Effect | Reference |
| N-acetylcysteine (NAC) | A549 (Lung Carcinoma) | 1 - 10 mM | No negative impact on viability | [1] |
| N-acetylcysteine (NAC) | A549 (Lung Carcinoma) | > 4 mM | Dose-dependent inhibition of proliferation | [1] |
| N-acetylcysteine (NAC) | HepG2 (Liver Carcinoma) | 0.125 - 0.5 mM | Increased cell viability | [2] |
| L-citrulline | HCT-116 & HT29 (Colon Cancer) | 0.05 mM | Did not support cell proliferation in the absence of arginine | [3] |
| L-citrulline | HCT-116 & HT29 (Colon Cancer) | 0.4 mM | Partially supported cell growth in the absence of arginine | [3] |
Table 2: Effects on Nitric Oxide Production and Arginase Activity
| Compound | Cell Line | Concentration | Outcome | Reference |
| L-citrulline | RAW 264.7 (Macrophage) | Pre-culture with citrulline | Increased NO production in low arginine conditions | [4] |
| L-citrulline | Hypoxic Human PAECs | 1 mM | Increased arginase activity | [5] |
| L-citrulline | Hypoxic Human PAECs | 0.05 - 0.1 mM | No increase in arginase activity | [5] |
| N-acetylcysteine (NAC) | Rat (in vivo, LPS-induced) | 15 mg/100 g | Decreased plasma nitrite/nitrate and citrulline | [6] |
Table 3: Antioxidant Effects
| Compound | Cell Line/System | Concentration | Assay | Outcome | Reference |
| N-acetylcysteine (NAC) | HepG2 (Liver Carcinoma) | 0.125 - 0.5 mM | Thiobarbituric Acid Test | Decreased lipid peroxidation | [2] |
| L-citrulline | Trained Cyclists (in vivo) | Not specified | Ferric Reducing Antioxidant Power (FRAP) | Maintained antioxidant capacity | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cell Viability using MTT Assay
Objective: To determine the cytotoxic or proliferative effects of this compound on a specific cell line.
Materials:
-
Cells of interest (e.g., HUVEC, RAW 264.7, SH-SY5Y)
-
Complete cell culture medium
-
This compound (sterile, stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range, based on data from related compounds, is 0.1 mM to 10 mM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the dose-response curve to determine the IC50 or EC50 if applicable.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay
Objective: To quantify the effect of this compound on nitric oxide production by measuring the accumulation of nitrite in the cell culture supernatant.
Materials:
-
Cells of interest (e.g., endothelial cells, macrophages)
-
Complete cell culture medium
-
This compound (sterile, stock solution)
-
LPS (lipopolysaccharide) or other appropriate stimulus for inducing NO production
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well or 48-well plate and grow to confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). If studying inducible NO production, add a stimulus like LPS (1 µg/mL) for the last 6-24 hours of the incubation period.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Assay: a. In a new 96-well plate, add 50 µL of each supernatant sample. b. Prepare a standard curve using serial dilutions of the sodium nitrite standard solution (e.g., 0-100 µM). c. Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light. d. Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
Absorbance Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve.
Protocol 3: Assessment of Antioxidant Capacity using the Cellular Antioxidant Activity (CAA) Assay
Objective: To evaluate the ability of this compound to mitigate intracellular reactive oxygen species (ROS).
Materials:
-
Cells of interest (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
This compound (sterile, stock solution)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS-inducing agent
-
Black-walled 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black-walled 96-well plate and allow them to reach confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution (e.g., 25 µM) for 60 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells again with PBS to remove excess DCFH-DA. Add a solution of AAPH (e.g., 600 µM) to induce ROS production.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the area under the curve for each treatment group. A lower fluorescence intensity in the this compound-treated groups compared to the control indicates antioxidant activity.
Signaling Pathways and Visualizations
This compound and the Nitric Oxide Signaling Pathway
This compound is metabolized to L-citrulline, which is then converted to L-arginine by the enzymes argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL). L-arginine serves as the substrate for endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO) and regenerates L-citrulline. This process is often referred to as the citrulline-NO cycle. NO then activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), which mediates many of the downstream effects of NO, including vasodilation. The activation of eNOS can be further modulated by signaling pathways such as the PI3K/Akt and AMPK pathways.[8]
Caption: this compound enhances nitric oxide production.
Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.
Caption: Workflow for this compound cell-based assays.
This compound and mTOR Signaling
By increasing the intracellular concentration of L-arginine, this compound may also influence the mTOR (mechanistic target of rapamycin) signaling pathway. mTOR complex 1 (mTORC1) is a key regulator of cell growth and proliferation and is activated by amino acids, including arginine. The activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.
Caption: this compound's potential role in mTOR signaling.
References
- 1. Effects of NAC and Gallic Acid on the Proliferation Inhibition and Induced Death of Lung Cancer Cells with Different Antioxidant Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of citrulline and glutamine on nitric oxide production in RAW 264.7 cells in an arginine-depleted environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of l-citrulline on nitric oxide signaling and arginase activity in hypoxic human pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine inhibits in vivo nitric oxide production by inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols: Investigating N-acetylcitrulline in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcitrulline is an N-acetylated metabolite of the amino acid citrulline, playing a role in the arginine biosynthetic pathway. While not widely characterized as a classical enzyme inhibitor, its structural similarity to key metabolic intermediates such as citrulline and N-acetylornithine suggests its potential as a modulator of enzymes involved in nitrogen metabolism and signaling pathways. These application notes provide a framework for investigating the inhibitory potential of this compound against key enzymatic targets.
This document outlines protocols for enzyme inhibition assays focusing on enzymes where this compound could theoretically act as a competitive or allosteric inhibitor. The primary targets discussed are Argininosuccinate Synthase (ASS) and Nitric Oxide Synthase (NOS), given their central roles in pathways involving citrulline.
Potential Signaling Pathways and Rationale for Inhibition Studies
This compound is closely linked to the Urea Cycle and the Nitric Oxide (NO) pathway. An accumulation of this compound is observed in deficiencies of the urea cycle enzyme Argininosuccinate Synthase (ASS)[1][2]. This suggests that this compound may interact with enzymes within this pathway.
Urea Cycle and Arginine Biosynthesis
The urea cycle is a critical metabolic pathway for the detoxification of ammonia. Argininosuccinate synthase (ASS) is a key enzyme in this cycle, catalyzing the condensation of citrulline and aspartate to form argininosuccinate[3][4]. Given that this compound is structurally similar to citrulline, it is plausible that it could act as a competitive inhibitor of ASS.
Nitric Oxide Synthesis Pathway
Nitric oxide (NO) is a crucial signaling molecule synthesized from arginine by Nitric Oxide Synthase (NOS)[5][6]. This reaction produces citrulline as a byproduct. In many cells, citrulline is recycled back to arginine to sustain NO production, a process involving ASS and Argininosuccinate Lyase (ASL)[7]. As a derivative of citrulline, this compound could potentially interfere with this recycling process, thereby modulating NO synthesis.
Experimental Protocols
The following protocols are designed to screen for and characterize the potential inhibitory activity of this compound.
Protocol 1: Argininosuccinate Synthase (ASS) Inhibition Assay
This assay measures the activity of ASS by quantifying the production of argininosuccinate.
Materials:
-
Recombinant human Argininosuccinate Synthase (ASS)
-
L-Citrulline
-
L-Aspartate
-
ATP (Adenosine triphosphate)
-
MgCl₂ (Magnesium chloride)
-
Tris-HCl buffer (pH 7.5)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., a known competitive inhibitor, if available)
-
Malate Dehydrogenase (MDH)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂.
-
Substrate Mix: Prepare a stock solution containing L-Citrulline, L-Aspartate, ATP, MDH, and NADH in assay buffer. Final concentrations in the well should be at the Kₘ for the substrates, if known.
-
This compound: Prepare a dilution series (e.g., 0.1 µM to 1 mM) in the assay buffer.
-
ASS Enzyme: Dilute the recombinant ASS in assay buffer to the desired working concentration.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of the substrate mix.
-
Add 25 µL of the this compound dilutions (or vehicle for control wells).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 25 µL of the diluted ASS enzyme to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The oxidation of NADH to NAD⁺ by MDH is coupled to the production of pyrophosphate from the ASS reaction, leading to a decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol assesses the effect of this compound on NOS activity by measuring the conversion of L-arginine to L-citrulline.
Materials:
-
Recombinant human NOS (e.g., iNOS or nNOS)
-
L-[¹⁴C]-Arginine (radiolabeled substrate)
-
NADPH
-
CaCl₂
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer (pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., L-NAME)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mixtures:
-
In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, NADPH, CaCl₂, calmodulin, and BH₄.
-
Add varying concentrations of this compound or a positive control inhibitor.
-
Add L-[¹⁴C]-Arginine.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the recombinant NOS enzyme.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
-
Separation of Substrate and Product:
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. This resin binds the unreacted L-[¹⁴C]-Arginine (a cation) while allowing the L-[¹⁴C]-Citrulline (neutral) to pass through.
-
Elute the L-[¹⁴C]-Citrulline with water.
-
-
Quantification:
-
Collect the eluate in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the amount of L-[¹⁴C]-Citrulline produced and thus to the NOS activity.
-
Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.
-
Data Presentation
Quantitative data from these assays should be summarized for clear comparison.
Table 1: Hypothetical Inhibition Data for this compound
| Target Enzyme | Assay Method | Known Inhibitor | Known Inhibitor IC₅₀ (µM) | This compound IC₅₀ (µM) | Inhibition Type (Predicted) |
| Argininosuccinate Synthase (ASS) | Coupled Spectrophotometric | - | - | To be determined | Competitive with Citrulline |
| Nitric Oxide Synthase (NOS) | Radiometric | L-NAME | 1-50 | To be determined | Indirect/Allosteric |
Note: The IC₅₀ values for this compound are to be determined experimentally. The inhibition type is a prediction based on its chemical structure.
Conclusion
While direct evidence for this compound as a potent enzyme inhibitor is currently limited, its strategic position within arginine and citrulline metabolism makes it a compound of interest for further investigation. The provided protocols offer a starting point for researchers to explore the potential modulatory effects of this compound on key enzymes of the urea cycle and nitric oxide signaling pathways. The resulting data will be valuable in elucidating the broader biological roles of this metabolite.
References
- 1. Binding ability of arginine, citrulline, N-acetyl citrulline and thiocitrulline with SARS COV-2 main protease using molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. JCI Insight - L-Citrulline increases nitric oxide and improves control in obese asthmatics [insight.jci.org]
- 7. N-Acetyl-L-citrulline | 33965-42-3 [amp.chemicalbook.com]
N-Acetylcitrulline as a Substrate in Enzymatic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of N-acetylcitrulline's role as a substrate in enzymatic reactions, focusing on its involvement in the arginine biosynthesis pathway. This document includes summaries of quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the relevant metabolic pathway and experimental workflows.
Introduction
This compound is an N-acetylated metabolite of citrulline and a key intermediate in the arginine biosynthetic pathway in some bacteria.[1] The acetylation of intermediates in this pathway is thought to prevent their spontaneous cyclization. Two primary enzymes are directly involved in the metabolism of N-acetylated intermediates related to this compound: N-acetylornithine carbamoyltransferase (AOTC) and Acetylornithine Deacetylase (AO) .
Enzymatic Reactions Involving this compound and its Precursor
N-Acetylornithine Carbamoyltransferase (AOTC)
N-acetylornithine carbamoyltransferase (AOTC), also known as acetylornithine transcarbamylase, catalyzes the conversion of N-acetylornithine and carbamoyl phosphate to this compound and phosphate.[2] This enzyme is a key component of a variant of the arginine biosynthesis pathway found in several eubacteria.[2]
Reaction: Carbamoyl phosphate + N2-acetyl-L-ornithine ⇌ Phosphate + N-acetyl-L-citrulline[2]
Acetylornithine Deacetylase (AO)
Acetylornithine deacetylase (AO), also referred to as acetylornithinase, catalyzes the hydrolysis of N-acetyl-L-ornithine to L-ornithine and acetate.[3] This reaction is a crucial step in the linear arginine biosynthesis pathway, regenerating ornithine for subsequent steps.[4] While AO primarily acts on N-acetylornithine, its role in the context of this compound metabolism is indirect, by providing the precursor for citrulline production after deacetylation.
Reaction: N2-acetyl-L-ornithine + H2O ⇌ Acetate + L-ornithine[3]
Quantitative Data
Currently, specific kinetic data (Km, Vmax, kcat) for N-acetylornithine carbamoyltransferase with N-acetylornithine and for acetylornithine deacetylase with this compound as direct substrates are not extensively available in the public literature. However, kinetic parameters have been determined for acetylornithine deacetylase from E. coli using a substrate analog, N5,N5-di-methyl Nα-acetyl-L-ornithine.
| Enzyme | Substrate | Km | Vmax | kcat | kcat/Km (M-1s-1) | Organism | Reference |
| Acetylornithine Deacetylase (ArgE) | N5,N5-di-methyl Nα-acetyl-L-ornithine | - | - | - | 7.32 ± 0.94 x 104 | Escherichia coli | [5] |
| N-acetylornithine aminotransferase | N-acetylornithine | - | - | - | 19.3 s-1mM-1 | Synechocystis sp. PCC 6803 | [6] |
Signaling and Metabolic Pathways
This compound is primarily an intermediate in the arginine biosynthesis pathway in certain microorganisms.[7][8] This pathway is crucial for the production of arginine, an amino acid essential for protein synthesis and a precursor for other important molecules like nitric oxide.
Below is a diagram illustrating the linear and cyclic arginine biosynthesis pathways, highlighting the roles of AOTC and AO.
Caption: Arginine Biosynthesis Pathways.
Experimental Protocols
Protocol 1: Colorimetric Assay for N-Acetylornithine Carbamoyltransferase (AOTC) Activity
This protocol is adapted from a colorimetric assay for ornithine carbamoyltransferase and measures the production of this compound.[9]
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
N-acetyl-L-ornithine solution (100 mM)
-
Carbamoyl phosphate solution (100 mM, freshly prepared)
-
AOTC enzyme preparation
-
Colorimetric reagent (e.g., a solution containing diacetyl monoxime and thiosemicarbazide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding:
-
50 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
10 µL of 100 mM N-acetyl-L-ornithine
-
10 µL of 100 mM carbamoyl phosphate
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the AOTC enzyme preparation to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the colorimetric reagent.
-
Heat the plate at 95°C for 15 minutes to allow for color development.
-
Cool the plate to room temperature.
-
Measure the absorbance at a wavelength specific for the colored product (e.g., 540 nm).
-
Prepare a standard curve using known concentrations of this compound to quantify the amount of product formed.
Protocol 2: Spectrophotometric Assay for Acetylornithine Deacetylase (AO) Activity
This continuous assay monitors the cleavage of the amide bond in N-acetyl-L-ornithine by measuring the decrease in absorbance at 214 nm.[5]
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
N-acetyl-L-ornithine solution (20 mM)
-
AO enzyme preparation
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 214 nm
Procedure:
-
Set the spectrophotometer to 214 nm and equilibrate the temperature to 30°C.
-
In a UV-transparent cuvette, prepare the reaction mixture (total volume of 1 mL):
-
950 µL of 50 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 20 mM N-acetyl-L-ornithine
-
-
Place the cuvette in the spectrophotometer and record the baseline absorbance.
-
Initiate the reaction by adding 10 µL of the AO enzyme preparation (final concentration of 10 nM) and mix quickly.[5]
-
Continuously monitor the decrease in absorbance at 214 nm for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Protocol 3: Ninhydrin-Based Assay for Acetylornithine Deacetylase (AO) Activity
This discontinuous assay quantifies the ornithine produced from the deacetylation of N-acetylornithine using ninhydrin, which reacts with the primary amine of ornithine to produce a colored product.[5]
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
N-acetyl-L-ornithine solution (20 mM)
-
AO enzyme preparation
-
Ninhydrin reagent
-
Trichloroacetic acid (TCA) solution (10%)
-
Thermomixer or water bath
-
Spectrophotometer
Procedure:
-
Prepare reaction tubes containing 480 µL of 50 mM potassium phosphate buffer (pH 7.5) and 10 µL of 20 mM N-acetyl-L-ornithine.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the AO enzyme preparation.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Centrifuge the tubes to pellet any precipitated protein.
-
Transfer 500 µL of the supernatant to a new tube.
-
Add 500 µL of ninhydrin reagent.
-
Heat the tubes at 100°C for 10 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 570 nm.
-
Prepare a standard curve using known concentrations of L-ornithine to quantify the amount of product formed.
Experimental Workflow for Studying this compound Metabolism
The following diagram outlines a typical workflow for investigating the enzymatic metabolism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetylornithine carbamoyltransferase - Wikipedia [en.wikipedia.org]
- 3. Acetylornithine deacetylase - Wikipedia [en.wikipedia.org]
- 4. Evolution of Arginine Biosynthesis in the Bacterial Domain: Novel Gene-Enzyme Relationships from Psychrophilic Moritella Strains (Vibrionaceae) and Evolutionary Significance of N-α-Acetyl Ornithinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine inhibits the arginine biosynthesis rate-limiting enzyme and leads to the accumulation of intracellular aspartate in Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Colorimetric measurement of ornithine carbamoyl transferase activity in plasma, and results for a supposedly healthy population [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetylcitrulline in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system.[1][2] By employing stable isotope tracers, researchers can track the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular physiology and function.[3][4] N-acetylcitrulline is an N-acetylated metabolite of citrulline and an intermediate in the arginine biosynthetic pathway.[5] Its role in cellular metabolism, particularly in the context of the urea cycle and nitric oxide synthesis, makes it a person of interest for metabolic studies.[6][7] Altered levels of this compound have been observed in certain inborn errors of metabolism, such as deficiencies in the urea cycle enzyme argininosuccinate synthase, leading to its accumulation in urine.[5][8]
These application notes provide a comprehensive guide for utilizing stable isotope-labeled this compound in metabolic flux analysis studies. The protocols detailed below are designed for researchers in academia and the pharmaceutical industry who are investigating amino acid metabolism, urea cycle disorders, and related therapeutic interventions. The methodologies described are based on established principles of metabolic flux analysis and can be adapted for various cell culture and in vivo models.
Signaling and Metabolic Pathways
The metabolic fate of this compound is intricately linked to arginine biosynthesis and the urea cycle. Understanding these pathways is crucial for designing and interpreting metabolic flux experiments.
Arginine Biosynthesis Pathway
This compound is an intermediate in the synthesis of arginine in some organisms. The pathway involves the acetylation of glutamate to prevent its spontaneous cyclization, followed by a series of reactions to produce arginine.[5]
Urea Cycle
The urea cycle is a central metabolic pathway for the detoxification of ammonia, primarily in the liver.[9] Citrulline, the deacetylated form of this compound, is a key intermediate in this cycle.[6]
Experimental Workflow for Metabolic Flux Analysis
A typical metabolic flux analysis experiment using a stable isotope tracer involves several key steps, from cell culture to data analysis.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a metabolic flux analysis experiment using stable isotope-labeled this compound.
Protocol 1: Cell Culture and Isotope Labeling
Objective: To label cellular metabolites with a stable isotope tracer.
Materials:
-
Cell line of interest (e.g., HepG2, primary hepatocytes)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Stable isotope-labeled this compound (e.g., [U-¹³C₈]-N-acetylcitrulline)
-
Dialyzed FBS (optional, to reduce background levels of unlabeled amino acids)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Culture cells in complete medium until they reach the desired confluency.
-
Prepare the labeling medium by supplementing the base medium with the stable isotope-labeled this compound to the desired final concentration (e.g., 100 µM). If using dialyzed FBS, supplement the medium accordingly.
-
Aspirate the culture medium from the wells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the labeling medium to the cells and return the plates to the incubator.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites and achieve isotopic steady state.
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold methanol
-
Ice-cold water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
Procedure:
-
At each time point, remove the culture plate from the incubator and place it on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol (v/v in water) to each well.
-
Scrape the cells into the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and proteins.
-
Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Store the extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To separate, identify, and quantify this compound and its downstream metabolites, and to determine their isotopomer distributions.
Instrumentation and Reagents:
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system (e.g., Triple Quadrupole or Q-TOF)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical standards for this compound, citrulline, arginine, and other relevant amino acids.
Procedure:
-
Thaw the metabolite extracts on ice.
-
Centrifuge the extracts at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to autosampler vials.
-
Set up the LC-MS/MS method. A HILIC column is recommended for the separation of polar metabolites like amino acids.[10]
-
Develop a multiple reaction monitoring (MRM) method for the targeted analysis of this compound and its expected downstream metabolites. The MRM transitions should be optimized for both the unlabeled (M+0) and labeled (e.g., M+8 for [U-¹³C₈]-N-acetylcitrulline) forms of each metabolite.
-
Inject the samples onto the LC-MS/MS system.
-
Acquire the data.
Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC System | |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System (Triple Quadrupole) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions (Illustrative) | |
| This compound (M+0) | 218.1 -> 159.1 |
| [U-¹³C₈]-N-acetylcitrulline (M+8) | 226.1 -> 165.1 |
| Citrulline (M+0) | 176.1 -> 159.1 |
| [¹³C₅]-Citrulline (M+5) | 181.1 -> 164.1 |
| Arginine (M+0) | 175.1 -> 70.1 |
| [¹³C₆]-Arginine (M+6) | 181.1 -> 74.1 |
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis will consist of peak areas for the different isotopomers of each metabolite. This data is then used to calculate the fractional labeling and, subsequently, the metabolic fluxes.
Table 2: Illustrative Fractional Labeling of Key Metabolites Over Time
This table presents hypothetical data showing the percentage of the metabolite pool that is labeled with ¹³C over a 24-hour time course following the introduction of [U-¹³C₈]-N-acetylcitrulline.
| Metabolite | 1 hour (%) | 4 hours (%) | 8 hours (%) | 24 hours (%) |
| This compound | 95.2 ± 2.1 | 98.5 ± 0.8 | 99.1 ± 0.5 | 99.3 ± 0.4 |
| Citrulline | 35.6 ± 3.5 | 78.2 ± 4.1 | 90.5 ± 2.9 | 96.8 ± 1.5 |
| Argininosuccinate | 15.1 ± 2.8 | 55.9 ± 5.2 | 75.3 ± 4.3 | 88.1 ± 3.1 |
| Arginine | 10.3 ± 1.9 | 45.7 ± 4.8 | 68.9 ± 3.7 | 82.4 ± 2.8 |
Table 3: Illustrative Metabolic Fluxes Calculated from Stable Isotope Labeling Data
Metabolic fluxes are calculated using software packages such as INCA or Metran, which use the isotopomer distribution data to solve a system of algebraic equations that describe the metabolic network. The fluxes are typically reported in units of concentration per unit of biomass per unit of time (e.g., nmol/mg protein/hr).
| Reaction | Flux (nmol/mg protein/hr) |
| N-acetylornithine -> this compound | 5.2 ± 0.6 |
| This compound -> Citrulline | 4.8 ± 0.5 |
| Citrulline -> Argininosuccinate | 4.5 ± 0.4 |
| Argininosuccinate -> Arginine | 4.3 ± 0.4 |
| Arginine -> Protein Synthesis | 2.1 ± 0.3 |
| Arginine -> Urea | 2.2 ± 0.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal intensity for labeled metabolites | Inefficient uptake of the tracer. | Optimize tracer concentration and incubation time. Ensure cell viability. |
| Inefficient extraction. | Optimize the extraction protocol. Ensure complete cell lysis. | |
| High background of unlabeled metabolites | Contamination from the culture medium. | Use dialyzed FBS. Perform thorough washes before extraction. |
| Poor chromatographic peak shape | Inappropriate column or mobile phase. | Optimize the LC method. Consider a different column chemistry. |
| Inconsistent results between replicates | Inconsistent cell numbers. | Normalize metabolite levels to cell number or protein concentration. |
| Pipetting errors. | Use calibrated pipettes and consistent technique. |
Conclusion
The use of stable isotope-labeled this compound in metabolic flux analysis offers a novel approach to quantitatively study arginine biosynthesis and its interplay with the urea cycle. The protocols and guidelines presented here provide a framework for researchers to design and execute robust MFA experiments. By carefully controlling experimental conditions and utilizing sensitive analytical techniques, it is possible to gain valuable insights into the metabolic fate of this compound and its role in health and disease. This information can be instrumental in the development of new therapeutic strategies for metabolic disorders.
References
- 1. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stable isotopes in the diagnosis and treatment of inherited hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Urea Cycle Activity by Metabolic Flux Analysis Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excretion of -N-acetylcitrulline in citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metsol.com [metsol.com]
- 10. nvkc.nl [nvkc.nl]
Application Notes and Protocols for Isotopic Labeling of N-acetylcitrulline in Tracing Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylcitrulline is an N-acetylated metabolite of citrulline and an intermediate in the arginine biosynthetic pathway.[1] Its accumulation has been noted in certain urea cycle disorders, specifically in deficiencies of the enzyme argininosuccinate synthase, leading to increased concentrations in urine.[1] The study of this compound metabolism is crucial for understanding the pathophysiology of these disorders and for the development of novel therapeutic interventions. Isotopic labeling is a powerful technique that allows researchers to trace the metabolic fate of this compound in biological systems. This document provides detailed application notes and protocols for the synthesis and use of isotopically labeled this compound in metabolic tracing studies.
Data Presentation
The following table summarizes hypothetical quantitative data from a stable isotope tracing experiment using [¹³C₅, ¹⁵N₂]-N-acetylcitrulline in a cell culture model of argininosuccinate synthase deficiency. The data illustrates the expected distribution of the labeled atoms into downstream metabolites.
| Metabolite | Isotopic Enrichment (%) M+7 | Fold Change vs. Control |
| This compound | 95.2 ± 2.1 | 15.3 ± 1.2 |
| Citrulline | 45.7 ± 3.5 | 10.8 ± 0.9 |
| Argininosuccinate | 2.1 ± 0.5 | 1.2 ± 0.3 |
| Arginine | 5.3 ± 0.8 | 2.1 ± 0.4 |
| Urea | 8.1 ± 1.1 | 3.5 ± 0.6 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Isotopically Labeled this compound
This protocol describes the synthesis of isotopically labeled this compound from isotopically labeled N-acetylornithine and carbamoyl phosphate using acetylornithine transcarbamylase (AOTCase). The label can be introduced through either precursor. For this example, we will assume the use of commercially available [¹³C₅, ¹⁵N₁]-N-acetylornithine.
Materials:
-
[¹³C₅, ¹⁵N₁]-N-acetylornithine
-
Carbamoyl phosphate lithium salt
-
Recombinant Acetylornithine Transcarbamylase (AOTCase) from Xanthomonas campestris
-
HEPES buffer (1 M, pH 8.0)
-
Ultrapure water
-
C18 Solid Phase Extraction (SPE) cartridges
-
Methanol
-
Formic acid
-
Lyophilizer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
400 µL 100 mM HEPES buffer (pH 8.0)
-
100 µL 50 mM [¹³C₅, ¹⁵N₁]-N-acetylornithine solution in ultrapure water
-
100 µL 50 mM Carbamoyl phosphate solution in ultrapure water (prepare fresh)
-
50 µL Recombinant AOTCase (1 mg/mL)
-
350 µL Ultrapure water to a final volume of 1 mL
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Reaction Quenching: Stop the reaction by adding 10 µL of 100% formic acid.
-
Purification:
-
Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water containing 0.1% formic acid to remove unreacted precursors and salts.
-
Elute the [¹³C₅, ¹⁵N₁]-N-acetylcitrulline with 3 mL of 50% methanol.
-
-
Lyophilization: Freeze the eluted sample and lyophilize to obtain the purified, labeled this compound as a solid.
-
Purity and Identity Confirmation: Re-dissolve a small amount of the lyophilized product in ultrapure water and confirm its identity and isotopic enrichment by LC-MS/MS analysis.
Protocol 2: Metabolic Tracing with Isotopically Labeled this compound in Cell Culture
This protocol outlines a general procedure for tracing the metabolic fate of isotopically labeled this compound in cultured cells.
Materials:
-
Cultured cells (e.g., fibroblasts from a patient with argininosuccinate synthase deficiency)
-
Complete cell culture medium
-
[¹³C₅, ¹⁵N₂]-N-acetylcitrulline (synthesized as per Protocol 1)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.
-
Labeling:
-
On the day of the experiment, remove the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh culture medium containing a final concentration of 100 µM [¹³C₅, ¹⁵N₂]-N-acetylcitrulline.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Protocol 3: LC-MS/MS Analysis of this compound and its Isotopologues
This protocol provides a general framework for the analysis of this compound and its labeled forms using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Unlabeled this compound: Precursor ion m/z 218.1 -> Product ion m/z 159.1
-
[¹³C₅, ¹⁵N₂]-N-acetylcitrulline: Precursor ion m/z 225.1 -> Product ion m/z 165.1
-
Labeled Citrulline: Precursor ion m/z 182.1 -> Product ion m/z 113.1
-
Labeled Arginine: Precursor ion m/z 181.1 -> Product ion m/z 70.1
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in N-acetylcitrulline Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of N-acetylcitrulline. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my this compound analysis?
Peak tailing is a phenomenon in chromatography where the back end of a peak is wider than the front end, resulting in an asymmetrical shape. For this compound analysis, this can lead to inaccurate quantification, reduced resolution from nearby peaks, and decreased sensitivity.
Q2: What are the most common causes of peak tailing for a polar acidic compound like this compound?
The primary causes of peak tailing for polar acidic compounds like this compound in reversed-phase HPLC include:
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Secondary Silanol Interactions: this compound, with its polar carboxyl and amide groups, can interact with residual silanol groups on the silica-based stationary phase. These interactions are a common cause of peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound (approximately 3.87), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3]
-
Low Buffer Concentration: Insufficient buffering of the mobile phase can lead to localized pH shifts on the column, especially when the sample is injected, causing inconsistent ionization and peak tailing.[4][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause peak tailing.[6][4]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[4]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving peak tailing issues in your this compound chromatography.
Guide 1: Optimizing Mobile Phase pH
Problem: My this compound peak is showing significant tailing.
Solution: The mobile phase pH is a critical parameter to control for ionizable compounds.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of this compound: The strongest acidic pKa of this compound is approximately 3.87.
-
Adjust Mobile Phase pH: To minimize peak tailing, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[3] For this compound, this means a pH of ≤ 1.87 or ≥ 5.87 .
-
Buffer Selection: Use a buffer system that is effective in your chosen pH range. For acidic conditions (pH < 2), a phosphate buffer can be suitable. For pH > 5.87, a phosphate or acetate buffer can be used. Ensure the buffer concentration is adequate, typically between 10-25 mM.[1]
-
Prepare Mobile Phase:
-
Aqueous Phase: Prepare the buffer at the desired pH. For example, to achieve a pH of 2.8, you can use a 10 mM solution of ammonium formate.[3]
-
Organic Phase: Typically acetonitrile or methanol.
-
Filter and degas the mobile phase before use.
-
-
Equilibrate the Column: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Data Presentation:
The following table illustrates the expected impact of mobile phase pH on the peak asymmetry of a typical polar acidic compound.
| Mobile Phase pH | Tailing Factor (As) | Peak Shape Description |
| pH ≈ pKa (e.g., 3.8) | > 2.0 | Severe Tailing |
| pH = pKa ± 1 (e.g., 2.8 or 4.8) | 1.5 - 2.0 | Moderate Tailing |
| pH ≤ pKa - 2 (e.g., ≤ 1.8) | 1.0 - 1.2 | Symmetrical Peak |
| pH ≥ pKa + 2 (e.g., ≥ 5.8) | 1.0 - 1.2 | Symmetrical Peak |
Note: This is a generalized representation. Actual values may vary based on specific experimental conditions.
Guide 2: Addressing Secondary Silanol Interactions
Problem: Even after adjusting the mobile phase pH, my this compound peak still exhibits tailing.
Solution: Secondary interactions with the stationary phase are likely contributing to the problem.
Experimental Protocol: Minimizing Silanol Interactions
-
Column Selection:
-
Use a modern, high-purity, end-capped C18 column. End-capping blocks many of the residual silanol groups.
-
Consider a column with a different stationary phase, such as one with a polar-embedded group, which can shield the silanol groups.
-
-
Mobile Phase Additives:
-
If using a lower pH is not feasible or effective, consider adding a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 10-25 mM). TEA can preferentially interact with the active silanol sites. Note: TEA can be difficult to remove from the system.
-
-
Column Washing:
-
If you suspect column contamination, a thorough washing procedure is recommended.
-
Protocol:
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of water.
-
Flush with 20 column volumes of methanol.
-
Flush with 20 column volumes of acetonitrile.
-
Flush with 20 column volumes of isopropanol.
-
Re-equilibrate the column with your mobile phase.
-
-
Guide 3: Sample and System Considerations
Problem: Peak tailing appears inconsistently or affects all peaks in the chromatogram.
Solution: The issue may lie with the sample preparation or the HPLC system itself.
Experimental Protocol: Sample and System Check
-
Sample Diluent: Ensure your this compound sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.
-
Sample Overload:
-
Reduce the concentration of your sample and re-inject.
-
Decrease the injection volume.
-
If peak shape improves, you were likely overloading the column.
-
-
Extra-Column Volume:
-
Minimize the length and internal diameter of all tubing between the injector and the detector.
-
Ensure all fittings are properly connected to avoid dead volume.
-
-
Check for System Leaks: Inspect all connections for any signs of leakage.
Visualizations
The following diagrams illustrate key concepts in troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Interaction between this compound and silanol groups.
References
- 1. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sielc.com [sielc.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for N-acetylcitrulline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of N-acetylcitrulline.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is recommended for this compound analysis by LC-MS/MS?
A1: this compound can be analyzed in both positive and negative electrospray ionization (ESI) modes. However, positive ion mode is often preferred for amino acid analysis as it can provide better sensitivity.[1] The choice of ionization mode should be empirically determined and may depend on the sample matrix and the specific instrumentation being used.
Q2: What are the expected precursor ions for this compound in positive and negative ESI modes?
A2: In positive ion mode, the primary precursor ion is the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 218.1. In negative ion mode, the deprotonated molecule, [M-H]⁻, is observed at an m/z of 216.1.
Q3: What are some common adducts that might be observed for this compound?
A3: In positive ion mode, it is possible to observe adducts with sodium ([M+Na]⁺, m/z 240.1) and potassium ([M+K]⁺, m/z 256.1), especially if there are traces of these salts in the sample or mobile phase. In negative ion mode, adducts with formic acid ([M+HCOOH-H]⁻) or acetic acid ([M+CH₃COOH-H]⁻) may be seen if these are used as mobile phase modifiers.
Q4: How stable is this compound in solution?
A4: While specific stability data for this compound is limited, as a general precaution for amino acid analysis, it is recommended to prepare fresh standards and process samples promptly.[2] If storage is necessary, samples should be kept at -80°C to minimize degradation.[2] For citrulline, a related compound, whole blood samples with EDTA have been shown to be stable for up to 72 hours at room temperature, suggesting some degree of stability for similar molecules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Signal for this compound | Improper Ionization Mode | Verify that the mass spectrometer is operating in the correct ionization mode (positive or negative). |
| Suboptimal Source Parameters | Optimize source parameters such as capillary voltage, source temperature, and gas flows. Start with typical values for small polar molecules and adjust for maximum signal intensity. | |
| Sample Degradation | Prepare fresh standards and samples. If samples were stored, ensure they were kept at an appropriate temperature (-80°C). | |
| Matrix Effects | Dilute the sample to reduce matrix suppression. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | Inappropriate Chromatographic Column | For polar molecules like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good choice.[1][2] If using reversed-phase, consider an aqueous C18 column. |
| Suboptimal Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and column. For HILIC, a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer is typical.[2] | |
| Column Overloading | Reduce the injection volume or dilute the sample. | |
| Inconsistent Retention Time | Inadequate Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. |
| Fluctuations in Mobile Phase Composition | Check for any issues with the LC pumps and ensure proper mixing of the mobile phase. | |
| Column Temperature Variation | Use a column oven to maintain a stable temperature. | |
| High Background Noise | Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Contaminated LC System or Mass Spectrometer | Flush the LC system and clean the mass spectrometer source. | |
| Inaccurate Quantification | Non-linearity of Calibration Curve | Ensure the calibration curve is linear over the expected concentration range of the samples. If necessary, use a weighted regression. |
| Lack of an Appropriate Internal Standard | Use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-N-acetylcitrulline) to correct for matrix effects and variations in sample preparation and instrument response. |
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from a method for citrulline analysis and should be optimized for this compound.[2]
-
To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., stable isotope-labeled this compound).
-
Add 500 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a starting point for method development.
-
Liquid Chromatography (LC):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient for HILIC would start at a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the polar analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: These should be optimized for the specific instrument. Typical starting points include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Quantitative Data Summary
The following tables provide predicted and reported mass spectrometry parameters for this compound. It is crucial to experimentally verify and optimize these parameters on the specific instrument being used.
Table 1: Precursor and Product Ions for this compound
| Ionization Mode | Precursor Ion | Predicted/Reported Product Ions (m/z) | Notes |
| Positive ESI | [M+H]⁺ (218.1) | 175.1, 158.1, 130.1, 114.1, 70.1 | These are predicted fragments based on the structure and fragmentation of similar molecules. Experimental validation is required. |
| Negative ESI | [M-H]⁻ (216.1) | 173.1, 131.1, 129.1, 58.0, 42.0 | These fragments have been reported in public databases. |
Table 2: Example MRM Transitions and Collision Energies for Related Compounds (for method development purposes)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Citrulline | 176.1 | 70.1 | 22 | [2] |
| Citrulline | 176.1 | 113.1 | 15 | [2] |
| Citrulline | 176.1 | 159.1 | ~15 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal issues.
References
Technical Support Center: N-acetylcitrulline Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from N-acetylcitrulline in colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my samples?
This compound is an N-acetylated metabolite of citrulline. It plays a role in the arginine biosynthetic pathway.[1] In certain metabolic conditions, such as deficiencies in urea cycle enzymes like argininosuccinate synthase, concentrations of this compound can increase in biological fluids like urine.
Q2: Which colorimetric assays are susceptible to interference from this compound?
The primary assays of concern are those that detect citrulline based on the reaction of its ureido group. The most common of these is the diacetyl monoxime-based colorimetric method.[2][3] This reaction is not entirely specific to citrulline and can react with other compounds containing a similar chemical group, which is present in this compound.
Q3: How does this compound interfere with the diacetyl monoxime assay for citrulline?
The diacetyl monoxime assay, often referred to as the Fearon reaction, detects the carbamido group (R-NH-CO-NH2).[2] Since this compound possesses this same functional group, it will likely produce a colorimetric signal in this assay, leading to an overestimation of the true citrulline concentration. The intensity of the color development can be influenced by the structure of the molecule attached to the ureido group.
Q4: Is the Griess assay for nitric oxide (NO) determination affected by this compound?
Direct interference of this compound with the Griess assay, which measures nitrite, has not been widely reported. The Griess reaction is based on a diazotization reaction with sulfanilamide and subsequent coupling to form a colored azo dye. The chemical structure of this compound does not suggest it would directly participate in this reaction. However, it is crucial to consider the overall composition of the sample matrix, as other substances can interfere with the Griess assay.
Troubleshooting Guide
If you suspect this compound is interfering with your colorimetric citrulline measurements, consider the following troubleshooting steps:
Step 1: Assess the Likelihood of this compound Presence
Review the biological context of your experiment. Are you working with samples where the urea cycle or arginine metabolism might be altered, potentially leading to an accumulation of this compound?
Step 2: Implement a Mitigation Strategy
If the presence of this compound is likely, you will need to modify your experimental workflow to either remove this compound or to specifically measure both citrulline and this compound. Two primary strategies are recommended:
-
Strategy A: Enzymatic Conversion This method involves treating a portion of your sample with an enzyme that specifically converts this compound to citrulline. By measuring the citrulline concentration before and after enzymatic treatment, you can determine the initial concentrations of both analytes.
-
Strategy B: Chromatographic Separation High-Performance Liquid Chromatography (HPLC) can be used to physically separate citrulline and this compound in your sample before quantification. This provides the most accurate measurement of each compound.
Data Presentation
Table 1: Expected Reactivity of Citrulline and this compound in the Diacetyl Monoxime Assay
| Analyte | Chemical Structure | Ureido Group Present? | Expected Reactivity | Notes |
| L-Citrulline | C₆H₁₃N₃O₃ | Yes | High | This is the target analyte for the assay. |
| N-acetyl-L-citrulline | C₈H₁₅N₃O₄ | Yes | Positive | Expected to cross-react and contribute to the colorimetric signal. The exact relative color response is not well-documented but is presumed to be significant. |
Experimental Protocols
Protocol 1: Enzymatic Conversion of this compound to Citrulline
This protocol provides a general framework for the enzymatic conversion of this compound to citrulline. Optimization may be required depending on the specific enzyme and sample matrix.
Materials:
-
N-acetyl-L-citrulline deacetylase (or a similar hydrolase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sample containing suspected this compound
-
Diacetyl monoxime-based colorimetric assay kit for citrulline
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
Sample Preparation: Prepare your biological sample as required for the citrulline assay (e.g., deproteinization).
-
Reaction Setup:
-
In a microcentrifuge tube, combine 50 µL of your sample with 40 µL of Reaction Buffer.
-
Prepare a "no enzyme" control by adding 50 µL of your sample to 50 µL of Reaction Buffer.
-
Prepare a "blank" with 50 µL of water and 50 µL of Reaction Buffer.
-
-
Enzyme Addition: Add 10 µL of a solution containing N-acetyl-L-citrulline deacetylase to the "enzyme" tube.
-
Incubation: Incubate all tubes at the optimal temperature for the enzyme (typically 37°C) for a predetermined amount of time (e.g., 60 minutes). This step should be optimized.
-
Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution as recommended for your enzyme.
-
Citrulline Measurement: Centrifuge the tubes to pellet any precipitate. Use the supernatant to measure the citrulline concentration in all samples using a diacetyl monoxime-based colorimetric assay.
-
Calculation:
-
Citrulline concentration in the "no enzyme" control = [Citrulline]
-
Total citrulline concentration after enzymatic conversion = [Total Citrulline]
-
This compound concentration = [Total Citrulline] - [Citrulline]
-
Protocol 2: HPLC Separation of Citrulline and this compound
This protocol outlines a general method for the separation of citrulline and this compound using reverse-phase HPLC with UV detection.[4][5][6][7]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Gemini C18, 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in water
-
Mobile Phase B: Acetonitrile
-
Syringe filters (0.45 µm)
-
Standards for L-citrulline and N-acetyl-L-citrulline
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of L-citrulline and N-acetyl-L-citrulline in the mobile phase.
-
Sample Preparation: Deproteinize your sample (e.g., with methanol or perchloric acid), centrifuge, and filter the supernatant through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: Hold at 80% Mobile Phase A / 20% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A
-
25-30 min: Column re-equilibration
-
-
-
Analysis: Inject standards and samples. Identify and quantify the peaks for citrulline and this compound based on the retention times of the standards.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Simplified arginine biosynthesis showing the position of this compound.
Caption: Logical relationship of this compound interference in the diacetyl monoxime assay.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple isocratic HPLCâUV method for the simultaneous determination of citrulline and arginine in Australian cucurbits and other fruits [acquire.cqu.edu.au]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-acetylcitrulline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of N-acetylcitrulline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the acetylation of L-citrulline using an acetylating agent like acetic anhydride. Enzymatic synthesis utilizes the enzyme N-acetylornithine transcarbamylase (AOTCase) to catalyze the reaction between N-acetyl-L-ornithine and carbamoyl phosphate.
Q2: Which synthesis method generally offers a higher yield and purity?
A2: Enzymatic synthesis is often favored for its high specificity, which typically results in higher purity and yield of the desired L-enantiomer of this compound. Chemical synthesis can be effective but may produce byproducts and require more extensive purification.
Q3: What are the critical parameters to control for optimizing the yield in chemical synthesis?
A3: For the chemical acetylation of L-citrulline, critical parameters to optimize include the molar ratio of L-citrulline to the acetylating agent, reaction temperature, reaction time, and the pH of the reaction mixture.
Q4: What factors influence the yield of enzymatic synthesis?
A4: The yield of enzymatic synthesis is influenced by several factors, including the concentration and activity of the N-acetylornithine transcarbamylase, the concentrations of the substrates (N-acetyl-L-ornithine and carbamoyl phosphate), pH, temperature, and the presence of any enzyme inhibitors.
Q5: How can I purify the synthesized this compound?
A5: A common method for purifying chemically synthesized this compound is recrystallization. For enzymatically synthesized products, purification may involve chromatography techniques such as ion exchange or size-exclusion chromatography to separate the product from the enzyme and unreacted substrates.
Troubleshooting Guides
Chemical Synthesis: Acetylation of L-Citrulline
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient acetylating agent, reaction time, or temperature. 2. Side reactions: Acetylation of other functional groups or degradation of the product. 3. Loss during workup/purification: Product remaining in the mother liquor after recrystallization. | 1. Optimize reaction conditions: Increase the molar excess of acetic anhydride (e.g., 1.5 to 3 equivalents). Gradually increase the reaction temperature and monitor the reaction progress using TLC or LC-MS. 2. Control reaction conditions: Maintain a stable pH (around 8-10) during the reaction. Perform the reaction at a lower temperature to minimize side reactions. 3. Improve purification: Cool the recrystallization solution slowly to maximize crystal formation. Minimize the volume of solvent used for recrystallization. |
| Presence of Impurities in the Final Product | 1. Unreacted L-citrulline: Incomplete acetylation. 2. Di-acetylated product: Over-acetylation due to harsh reaction conditions. 3. Hydrolysis of product: Exposure to acidic or basic conditions for extended periods during workup. | 1. Drive the reaction to completion: Use a slight excess of the acetylating agent. 2. Milder reaction conditions: Reduce the amount of acetylating agent and lower the reaction temperature. 3. Neutralize promptly: Ensure the pH is adjusted to neutral as soon as the reaction is complete. |
| Difficulty in Product Crystallization | 1. Presence of impurities: Impurities can inhibit crystal formation. 2. Inappropriate solvent system: The chosen solvent may not be ideal for recrystallization. | 1. Purify before crystallization: Use column chromatography to remove impurities before attempting recrystallization. 2. Screen different solvents: Test a range of solvent systems (e.g., ethanol/water, methanol/ether) to find the optimal conditions for crystallization. |
Enzymatic Synthesis: Using N-acetylornithine Transcarbamylase (AOTCase)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low enzyme activity: Improper enzyme folding, degradation, or inhibition. 2. Sub-optimal reaction conditions: Incorrect pH, temperature, or buffer composition. 3. Substrate degradation: Carbamoyl phosphate is unstable and can degrade. | 1. Verify enzyme activity: Perform an enzyme activity assay before the synthesis reaction. Ensure proper storage of the enzyme at -80°C. 2. Optimize reaction buffer: The optimal pH for AOTCase from Xanthomonas campestris is around 8.3. Optimize the temperature, typically around 25-37°C. 3. Use fresh substrates: Prepare carbamoyl phosphate solution immediately before use. |
| Reaction Stops Prematurely | 1. Substrate limitation: One of the substrates has been depleted. 2. Product inhibition: The accumulation of this compound may be inhibiting the enzyme. 3. Enzyme instability: The enzyme may be losing activity over the course of the reaction. | 1. Monitor substrate concentration: Use a higher initial concentration of the limiting substrate. Consider fed-batch addition of the limiting substrate. 2. Remove product in situ: If possible, use a method to continuously remove the product from the reaction mixture. 3. Stabilize the enzyme: Add stabilizing agents such as glycerol or BSA to the reaction buffer. |
| Difficulty in Purifying the Product from the Enzyme | 1. Similar physicochemical properties: The product and enzyme may have similar charge or size. | 1. Use a tagged enzyme: Express the AOTCase with a purification tag (e.g., His-tag) to allow for easy removal of the enzyme after the reaction using affinity chromatography. 2. Employ different chromatography techniques: Combine different methods like ion exchange and size-exclusion chromatography for better separation. |
Data Presentation
Table 1: Key Parameters for this compound Synthesis Methods
| Parameter | Chemical Synthesis (Acetylation) | Enzymatic Synthesis (AOTCase) |
| Starting Materials | L-Citrulline, Acetic Anhydride | N-acetyl-L-ornithine, Carbamoyl Phosphate |
| Catalyst | Base (e.g., Sodium Bicarbonate) | N-acetylornithine Transcarbamylase (AOTCase) |
| Typical Solvent | Aqueous solution | Aqueous buffer (e.g., Phosphate buffer) |
| Reaction pH | ~8-10 | ~8.3 |
| Reaction Temperature | 0°C to room temperature | 25-37°C |
| Key Optimization Factors | Molar ratio of reactants, temperature, pH | Enzyme concentration, substrate concentrations, pH, temperature |
| Purification Method | Recrystallization | Chromatography (Affinity, Ion Exchange, Size Exclusion) |
| Stereospecificity | Can produce racemic mixtures if starting material is not pure L-citrulline | Highly specific for the L-enantiomer |
Experimental Protocols
Protocol 1: Chemical Synthesis of N-acetyl-L-citrulline
Objective: To synthesize N-acetyl-L-citrulline by acetylation of L-citrulline.
Materials:
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L-Citrulline
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Acetic Anhydride
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Sodium Bicarbonate (NaHCO₃)
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Hydrochloric Acid (HCl)
-
Ethanol
-
Diethyl Ether
-
Deionized Water
Procedure:
-
Dissolve L-citrulline in deionized water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a 1.5 molar excess of acetic anhydride to the solution while vigorously stirring.
-
Maintain the pH of the solution between 8 and 10 by the dropwise addition of a saturated sodium bicarbonate solution.
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After the addition of acetic anhydride is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, acidify the solution to pH ~2 with cold 1M HCl.
-
Concentrate the solution under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from an ethanol/water or ethanol/ether mixture to yield pure N-acetyl-L-citrulline.
Protocol 2: Enzymatic Synthesis of N-acetyl-L-citrulline
Objective: To synthesize N-acetyl-L-citrulline using recombinant N-acetylornithine transcarbamylase (AOTCase).
Part A: Expression and Purification of His-tagged AOTCase
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Transform E. coli BL21(DE3) cells with an expression vector containing the gene for His-tagged AOTCase from Xanthomonas campestris.
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
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Lyse the cells by sonication and centrifuge to remove cell debris.
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Purify the His-tagged AOTCase from the supernatant using a Ni-NTA affinity column according to the manufacturer's protocol.
-
Dialyze the purified enzyme against a storage buffer and store at -80°C.
Part B: Enzymatic Synthesis Reaction
-
Prepare a reaction mixture in a phosphate buffer (pH 8.3) containing:
-
N-acetyl-L-ornithine (e.g., 10 mM)
-
Carbamoyl phosphate (e.g., 15 mM, freshly prepared)
-
Purified His-tagged AOTCase (concentration to be optimized)
-
-
Incubate the reaction mixture at 25°C with gentle agitation.
-
Monitor the formation of this compound over time using HPLC or LC-MS.
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Once the reaction reaches completion (or equilibrium), stop the reaction by removing the enzyme. This can be achieved by passing the reaction mixture through a Ni-NTA resin to bind the His-tagged enzyme.
-
The flow-through containing the this compound can be further purified if necessary by ion-exchange chromatography.
Visualizations
Common pitfalls in N-acetylcitrulline sample preparation
Welcome to the technical support center for N-acetylcitrulline analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls encountered during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is an N-acetylated metabolite of the amino acid citrulline and is an intermediate in the arginine biosynthetic pathway.[1][2] Accurate quantification is crucial in metabolomics studies and in the investigation of certain inborn errors of metabolism where its levels may be elevated.[2][3]
Q2: What are the main challenges in this compound sample preparation?
The primary challenges in this compound sample preparation include ensuring its stability and preventing its degradation, achieving efficient extraction from complex biological matrices, and avoiding analytical interferences. Key pitfalls include the potential for enzymatic or chemical hydrolysis to citrulline, poor recovery during extraction, and matrix effects during analysis.
Troubleshooting Guides
Analyte Stability
Issue: Potential degradation of this compound to citrulline during sample handling and storage.
This compound can be susceptible to both enzymatic and chemical hydrolysis, which would lead to an underestimation of its concentration and an overestimation of citrulline. The presence of N-acetyl-L-citrulline deacetylase in some biological systems suggests a potential for enzymatic degradation.[1]
Troubleshooting/Prevention:
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Rapid Processing: Process samples as quickly as possible after collection. Keep samples on ice or at 4°C during all handling steps.
-
Enzyme Inhibition: For tissue samples, consider using enzyme inhibitors in the homogenization buffer.
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pH Control: Maintain a neutral or slightly acidic pH during sample preparation, as strongly acidic or basic conditions can promote chemical hydrolysis of the acetyl group.
-
Storage: For long-term storage, samples should be kept at -80°C. Minimize freeze-thaw cycles, as this can affect the stability of metabolites.
Sample Extraction and Protein Precipitation
Issue: Low recovery of this compound from biological matrices like plasma, serum, or urine.
Efficiently separating this compound from the sample matrix, particularly proteins, is critical for accurate analysis. The choice of protein precipitation solvent can significantly impact recovery.
Troubleshooting/Prevention:
-
Solvent Selection: Acetonitrile is often more effective than methanol for protein precipitation, creating larger protein aggregates that are easier to pellet.[4] A ratio of 3:1 (acetonitrile:plasma, v/v) is a good starting point.
-
Temperature: Perform protein precipitation at low temperatures (e.g., on ice or at 4°C) to minimize the risk of analyte degradation and improve protein precipitation efficiency.[5]
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Solid-Phase Extraction (SPE): For complex matrices like urine, SPE can be an effective cleanup step to remove interfering substances and concentrate the analyte. Anion exchange columns may be suitable for retaining and eluting this compound.[6]
Table 1: Comparison of Common Protein Precipitation Solvents
| Precipitating Agent | Typical Ratio (Solvent:Sample) | Advantages | Disadvantages |
| Acetonitrile | 3:1 | High protein removal efficiency, clean supernatant.[4] | May not be suitable for all analytes. |
| Methanol | 3:1 | Cost-effective and readily available.[5] | Can be less efficient than acetonitrile for protein removal.[4] |
| Ethanol | 2:1 | Effective at low temperatures, can remove impurities like SDS.[5] | May cause less protein denaturation than methanol. |
| Acetone | 4:1 | High protein precipitation efficiency. | May not be compatible with all downstream analyses. |
Derivatization
Issue: Incomplete derivatization or instability of this compound derivatives for GC-MS or HPLC analysis.
For analysis by Gas Chromatography (GC), derivatization is necessary to make this compound volatile. For High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, derivatization is used to attach a chromophore or fluorophore.
Troubleshooting/Prevention:
-
Silylation for GC-MS (e.g., with MSTFA or MTBSTFA):
-
Anhydrous Conditions: Silylation reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[7] Ensure samples are completely dry before adding the reagent.
-
Reaction Optimization: Reaction time and temperature may need to be optimized to ensure complete derivatization. Some amino acids may produce multiple derivatives under certain conditions.
-
-
FMOC-Cl Derivatization for HPLC:
-
pH Control: The reaction with 9-fluorenylmethyl chloroformate (FMOC-Cl) is pH-dependent. A borate buffer at a pH around 9-10 is commonly used.[8][9]
-
Reagent Concentration: The molar ratio of FMOC-Cl to the analyte should be optimized to ensure complete derivatization without excessive reagent peaks in the chromatogram.[9]
-
Derivative Stability: FMOC derivatives can be unstable under basic conditions over time. Acidification of the sample after derivatization can improve the stability of the derivatives, making them stable for at least 24 hours.[8]
-
LC-MS/MS Analysis
Issue: Poor peak shape, low sensitivity, or ion suppression in LC-MS/MS analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for analyzing this compound without derivatization. However, challenges such as matrix effects can compromise the accuracy and sensitivity of the analysis.[10]
Troubleshooting/Prevention:
-
Chromatography:
-
Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for retaining and separating polar compounds like this compound.
-
Mobile Phase: Ensure proper mobile phase composition and pH to achieve good peak shape and retention.
-
-
Matrix Effects and Ion Suppression:
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Source of Interference: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the analyte in the mass spectrometer's source, leading to either ion suppression or enhancement.[10]
-
Mitigation Strategies:
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Improved Sample Cleanup: Utilize more rigorous extraction and cleanup procedures, such as SPE, to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting interferences.
-
Internal Standards: Use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) to compensate for matrix effects.[10]
-
-
Experimental Protocols & Workflows
Protocol: Protein Precipitation of Plasma Samples for LC-MS/MS Analysis
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To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Diagrams
Caption: General workflow for this compound sample preparation.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 3. Excretion of -N-acetylcitrulline in citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Technical Support Center: N-Acetylcitrulline Analysis by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing N-acetylcitrulline by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] Essentially, molecules from the matrix compete with this compound for ionization in the MS source, resulting in fewer this compound ions reaching the detector.[2]
Q2: What are the common sources of ion suppression in this compound bioanalysis?
A2: Common sources of ion suppression originate from the sample matrix itself and the sample preparation process. These can include:
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Endogenous compounds: Salts, proteins, lipids (especially phospholipids), and other small molecules naturally present in biological samples like plasma or urine.[2][5][6]
-
Exogenous substances: Contaminants introduced during sample collection and preparation, such as plasticizers from collection tubes, detergents, and mobile phase additives.[1][6]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[3][7] In this technique, a standard solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A drop in the constant baseline signal at the retention time of interfering compounds indicates the presence of ion suppression.[3][7][8]
Troubleshooting Guides
Issue 1: Low or inconsistent this compound signal intensity.
This is a primary indicator of ion suppression. The following troubleshooting steps can help mitigate this issue.
1. Optimize Sample Preparation:
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[9][10]
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Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances.[1][9]
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Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into a solvent immiscible with the sample matrix.[2][9] The pH of the aqueous phase should be adjusted to ensure this compound is in a neutral form for efficient extraction.[9]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining this compound on a solid sorbent while matrix components are washed away.[2][9]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with 2% formic acid).
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash with 1 mL of methanol to remove lipids and other non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. Optimize Chromatographic Separation:
If interfering compounds co-elute with this compound, adjusting the chromatography can resolve this.[2][7]
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Modify the Mobile Phase Gradient: Adjust the gradient profile to separate the analyte from the suppression zone.
-
Change the Stationary Phase: Consider a column with different selectivity. For polar molecules like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective.[11]
-
Use a Guard Column: This can help protect the analytical column from strongly retained matrix components.
Table 1: Example LC Parameters for this compound Analysis
| Parameter | Setting |
| Column | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Optimize Mass Spectrometry Parameters:
Ensure the MS settings are optimized for this compound.
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for some compounds.[1]
-
Ionization Polarity: this compound can be detected in both positive and negative ion modes. Determine which mode provides the best signal-to-noise ratio for your matrix.
-
Multiple Reaction Monitoring (MRM): Use optimized precursor and product ion transitions for sensitive and selective detection.
Table 2: Example MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 218.1 | 159.1 | Positive |
| 218.1 | 70.1 | Positive |
| 216.1 | 173.1 | Negative |
| 216.1 | 131.1 | Negative |
Note: These are common transitions and should be optimized on your instrument.
Issue 2: Poor reproducibility of this compound quantification.
Inconsistent results are often a symptom of variable ion suppression between samples.
1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
This is the most effective way to compensate for ion suppression.[2] A SIL-IS, such as D7-N-acetylcitrulline, will have nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way.[2] By monitoring the ratio of the analyte to the IS, the variability caused by ion suppression can be normalized.
2. Matrix-Matched Calibrators:
Prepare calibration standards in the same biological matrix as your samples (e.g., blank plasma).[1][2] This helps to ensure that the calibrators experience the same degree of ion suppression as the unknown samples, leading to more accurate quantification.[2]
Visual Guides
Caption: Mechanism of Ion Suppression in the MS Source.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. providiongroup.com [providiongroup.com]
- 11. nvkc.nl [nvkc.nl]
Improving the reproducibility of N-acetylcitrulline experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving N-acetylcitrulline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound in a laboratory setting?
A1: The most frequently cited method for chemical synthesis of this compound involves the acetylation of L-citrulline using acetic anhydride.[1][2] The reaction is typically performed in an aqueous solution with careful pH control. Following the reaction, the product is often purified by recrystallization to achieve high purity.[1]
Q2: How can I confirm the purity of my synthesized this compound?
A2: Purity of this compound can be confirmed using standard analytical techniques. Proton and Carbon Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and assess purity.[1] Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to verify the mass of the compound and identify any impurities.[1][3]
Q3: What are the recommended storage conditions for this compound?
A3: While specific stability studies for this compound are not extensively documented in the provided results, general best practices for similar acetylated amino acids suggest storing the solid compound in a cool, dry place, protected from moisture. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) to minimize degradation, although long-term stability in solution has not been definitively established.
Q4: In which biological pathways is this compound involved?
A4: this compound is an intermediate in a variant of the arginine biosynthetic pathway found in some bacteria, such as Xanthomonas campestris.[1][4] In this pathway, N-acetyl-L-ornithine is converted to N-acetyl-L-citrulline, which is then deacetylated to produce L-citrulline.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction yield during synthesis | - Incomplete reaction due to suboptimal pH.- Degradation of the product during reaction.- Loss of product during recrystallization. | - Carefully monitor and adjust the pH of the reaction mixture. One study suggests maintaining a pH of 8.[2]- Keep the reaction temperature controlled, for instance, at 15°C.[2]- Optimize the recrystallization process by adjusting solvent choice and cooling rate. |
| Impure product after purification | - Incomplete removal of starting materials (L-citrulline, acetic anhydride).- Presence of side-products. | - Perform multiple recrystallization steps.- Use a different solvent system for recrystallization.- Confirm purity using sensitive analytical methods like LC-MS or NMR.[1][3] |
Analytical and Experimental Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution in HPLC/LC-MS | - Inappropriate column chemistry for the analyte.- Suboptimal mobile phase composition or gradient.- Degradation of the analyte in the autosampler. | - Use a column suitable for polar compounds, such as a C18 column with an appropriate ion-pairing agent or a HILIC column.- Optimize the mobile phase pH and organic solvent gradient.- Keep the autosampler temperature low (e.g., 4°C). |
| Variability in biological assay results | - Inconsistent concentration of this compound solution due to degradation.- Pipetting errors.- Cell-based assay variability. | - Prepare fresh solutions of this compound for each experiment.- Verify the concentration of your stock solution using a quantitative method before use.- Use calibrated pipettes and proper pipetting techniques.- Include appropriate positive and negative controls in your assays. |
| Difficulty in quantifying this compound in biological samples | - Matrix effects from complex biological samples (e.g., plasma, cell lysates).[5]- Low abundance of the analyte. | - Implement a robust sample preparation method, such as protein precipitation followed by solid-phase extraction, to remove interfering substances.[5]- Use a sensitive detection method like tandem mass spectrometry (MS/MS) with a stable isotope-labeled internal standard for accurate quantification.[6] |
Experimental Protocols
Chemical Synthesis of N-acetyl-L-citrulline
This protocol is adapted from methodologies described for the synthesis of N-acetylated amino acids.[1][2]
Materials:
-
L-citrulline
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve L-citrulline in deionized water.
-
Cool the solution to approximately 15°C in an ice bath.
-
Adjust the pH of the solution to 8 using NaOH.
-
Slowly add acetic anhydride dropwise to the solution while maintaining the pH at 8 with the addition of NaOH. The amount of acetic anhydride should be in molar excess relative to L-citrulline (e.g., 1.5 equivalents).
-
After the addition is complete, allow the reaction to proceed for 1 hour at 15°C.
-
Acidify the solution to a pH of approximately 2 with HCl.
-
The product can then be purified by recrystallization, for example, from an ethanol/water mixture.
-
Dry the resulting crystals under vacuum.
-
Confirm the identity and purity of the product using NMR and/or LC-MS.[1]
Quantification of this compound in a Biological Sample by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound.
Materials:
-
Biological sample (e.g., plasma, cell extract)
-
This compound standard
-
Stable isotope-labeled this compound internal standard (if available)
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
For plasma samples, precipitate proteins by adding a solution of 30% w/v TCA.[5] For cell extracts, acetonitrile is commonly used.
-
Vortex the mixture and then centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.[5]
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Use a suitable chromatography column (e.g., reversed-phase C18).
-
The mobile phase can consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Develop a gradient elution method to separate this compound from other sample components.
-
Set up the mass spectrometer to monitor for the specific parent and daughter ion transitions for this compound (requires optimization).
-
-
Quantification:
-
Prepare a calibration curve using the this compound standard.
-
Spike the internal standard into all samples and standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Arginine Biosynthesis Pathway Involving this compound
References
- 1. Expression, purification, crystallization and preliminary X-ray crystallographic studies of a novel acetylcitrulline deacetylase from Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Efficacy of N-Acetylcitrulline and L-Arginine as Nitric Oxide Precursors: A Comparative Guide
A comparative analysis of N-acetylcitrulline and L-arginine is currently limited by a notable scarcity of direct experimental data for this compound. While L-arginine has been extensively studied as a direct precursor for nitric oxide (NO) synthesis, research on the efficacy of this compound in this capacity is in its infancy. This compound is an N-acetylated metabolite of L-citrulline, which itself is a well-researched and potent precursor to L-arginine.[1] Due to the lack of direct comparative studies on this compound, this guide will provide a comprehensive comparison of the extensively researched L-citrulline and L-arginine, followed by a discussion on the theoretical potential of this compound based on available biochemical information.
L-Citrulline vs. L-Arginine: A Data-Driven Comparison
The primary mechanism by which both L-citrulline and L-arginine are proposed to enhance physiological function is through the synthesis of nitric oxide, a critical signaling molecule involved in vasodilation, blood flow regulation, and mitochondrial respiration.[2][3] L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to nitric oxide and L-citrulline.[2] L-citrulline, in turn, can be recycled back to L-arginine, thus providing a sustained source for NO production.
Bioavailability and Plasma Arginine Levels
A significant body of evidence suggests that oral L-citrulline supplementation is more effective at increasing plasma L-arginine concentrations than supplementing with L-arginine itself.[4][5] This is primarily attributed to the extensive first-pass metabolism of L-arginine in the gut and liver, where it is degraded by the enzyme arginase.[6][7] L-citrulline, however, bypasses this splanchnic extraction and is efficiently converted to L-arginine in the kidneys and other tissues.[5][8]
| Parameter | L-Citrulline Supplementation | L-Arginine Supplementation | Key Findings |
| Plasma L-Arginine Increase | Significant and sustained increase[5] | Moderate and transient increase | L-citrulline leads to a more pronounced and lasting elevation of plasma L-arginine levels.[4] |
| Bioavailability | High[9] | Low to moderate, and highly variable[9] | L-citrulline is more bioavailable than L-arginine when administered orally.[6][9] |
| Gastrointestinal Tolerance | Generally well-tolerated[9] | Can cause bloating and nausea at higher doses[9] | L-citrulline is often better tolerated, especially at higher dosages.[9] |
Impact on Nitric Oxide Production and Physiological Outcomes
The enhanced bioavailability of L-arginine following L-citrulline supplementation is expected to translate to greater nitric oxide production and subsequent physiological benefits.
| Outcome | L-Citrulline Supplementation | L-Arginine Supplementation | Key Findings |
| Nitric Oxide Biomarkers (e.g., NOx, cGMP) | Significant increase with chronic use[4] | Inconsistent results, often no significant increase[2][4] | Chronic L-citrulline supplementation (2.4 to 6 g/day for 7 to 16 days) has been shown to significantly increase NO levels.[4] Acute L-arginine supplementation (up to 6g) often fails to significantly increase NO biomarkers.[4] |
| Athletic Performance | Improved performance and reduced fatigue with chronic use[4] | Limited impact on performance when used alone[2][4] | L-citrulline supplementation has been associated with improved exercise performance and reduced feelings of exertion.[4] L-arginine alone shows little to no ergogenic benefit.[2][4] |
| Cardiovascular Health | Potential to reduce blood pressure and improve endothelial function[2][10] | Modest and sometimes inconsistent effects on blood pressure[2] | Both amino acids have been investigated for their cardiovascular benefits, with L-citrulline showing promise in improving vascular health.[2][10] |
The Theoretical Potential of this compound
While direct experimental evidence is lacking, the potential efficacy of this compound as a nitric oxide precursor can be theorized based on its chemical structure and the metabolism of other N-acetylated amino acids.
N-acetylation is a common modification of amino acids that can alter their pharmacokinetic properties. In some cases, N-acetylation can improve the stability and bioavailability of a compound.[11] It is plausible that this compound could act as a prodrug for L-citrulline. If the acetyl group is cleaved by deacetylase enzymes in the body, it would release L-citrulline, which would then follow the established pathway to L-arginine and nitric oxide synthesis.[1]
However, the rate and extent of this deacetylation in vivo are unknown. The metabolic fate of this compound has not been sufficiently studied to determine its efficiency as an L-citrulline or L-arginine precursor. Therefore, any claims regarding the superiority of this compound over L-arginine or L-citrulline are purely speculative at this time and require rigorous scientific investigation.
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthesis Pathway
Caption: Nitric Oxide Synthesis Pathway from Oral Supplementation.
Experimental Workflow for Comparing L-Citrulline and L-Arginine
References
- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 2. Dietary Arginine and Citrulline Supplements for Cardiovascular Health and Athletic Performance: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Mechanistic Role of Nitric Oxide: A Comparative Analysis of the Effectiveness of L-Arginine and L-Citrulline Supplementation on Nitric Oxide Synthesis and Subsequent Exercise Performance in Humans | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic potential of citrulline as an arginine supplement: a clinical pharmacology review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why L-Citrulline is More Effective Than L-Arginine for Blood Flow, Pum [kaged.com]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. Citrulline: from metabolism to therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-Citrulline vs L-Arginine: Which Amino Acid Is More Effective? | Zeelab Pharmacy [zeelabpharmacy.com]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
N-acetylcitrulline: A Potential Diagnostic Marker for Citrullinemia Type I
An Objective Comparison with the Gold Standard
Performance Comparison: N-acetylcitrulline vs. Citrulline
Currently, plasma citrulline level is the primary biochemical hallmark for the diagnosis of Citrullinemia Type I.[3] In affected individuals, plasma citrulline concentrations are markedly elevated, often 50- to 100-fold higher than the normal range.[3] Newborn screening programs across the United States utilize the measurement of citrulline in dried blood spots to detect CTLN1.[1]
This compound, an N-acetylated metabolite of citrulline, has been identified in increased concentrations in the urine of patients with a deficiency of argininosuccinate synthase.[4] This suggests its potential as a diagnostic marker. However, direct comparative studies evaluating the diagnostic accuracy (sensitivity and specificity) of this compound against citrulline are limited in the current scientific literature. The available data points to plasma citrulline as the definitive diagnostic analyte.
Table 1: Comparison of Diagnostic Markers for Citrullinemia Type I
| Feature | This compound | Citrulline |
| Biological Matrix | Primarily Urine | Primarily Plasma, Dried Blood Spot |
| Diagnostic Role | Potential, complementary | Established, primary |
| Reported Elevation in CTLN1 | Increased urinary excretion | Markedly elevated plasma levels (>500 µmol/L, often >1000 µmol/L)[5] |
| Normal Plasma Range | Not well established | < 50 µmol/L[3] |
| Validation Data | Limited | Extensive, used in newborn screening and clinical diagnosis |
Signaling Pathways and Experimental Workflows
To understand the relationship between these two markers, it is essential to visualize their positions within the urea cycle and the experimental workflows for their detection.
Caption: Metabolic pathways of Citrulline and this compound.
Caption: Experimental workflow for urinary this compound analysis.
Experimental Protocols
Quantification of Plasma Citrulline by UPLC-MS/MS
This method provides a rapid and robust means of measuring plasma citrulline concentrations.
1. Sample Preparation:
-
To 10 µL of plasma, add 50 µL of 0.1 mol/L HCl.
-
Add an appropriate internal standard (e.g., deuterated L-citrulline).
-
Vortex to mix and precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. UPLC-MS/MS Conditions:
-
Column: A hydrophilic interaction chromatography (HILIC) column is often used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous is used to retain and elute the polar analytes.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for citrulline and its internal standard.
Proposed Protocol for Urinary this compound Quantification by LC-MS/MS
This proposed protocol is based on general principles of urinary amino acid analysis and requires validation.
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge at a low temperature (e.g., 4°C) to remove particulate matter.[6]
-
Dilute the urine sample with a suitable solvent, such as a mixture of water and an organic solvent (e.g., 1:1 water:methanol).[6]
-
Add an appropriate internal standard. A stable isotope-labeled this compound would be ideal, but if unavailable, a structurally similar acetylated amino acid could be considered after thorough validation.
-
Vortex and centrifuge to remove any further precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column or a HILIC column can be tested for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient should be developed to achieve good chromatographic separation of this compound from other urinary components.
-
Mass Spectrometry: Operated in positive ion mode. The specific MRM transitions for this compound would need to be determined by infusing a pure standard.
Table 2: Key Parameters for LC-MS/MS Analysis
| Parameter | Plasma Citrulline | Urinary this compound (Proposed) |
| Sample Pre-treatment | Protein precipitation with acid | Dilution, centrifugation |
| Chromatography | HILIC | HILIC or Reversed-Phase |
| Internal Standard | Deuterated L-citrulline | Stable isotope-labeled this compound (ideal) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Conclusion
Plasma citrulline remains the gold standard for the diagnosis of Citrullinemia Type I, with well-established and validated analytical methods. This compound is a promising urinary biomarker that is elevated in CTLN1. However, further research is required to fully validate its diagnostic performance in comparison to plasma citrulline. The development and validation of a specific and robust analytical method for urinary this compound are crucial next steps to ascertain its clinical utility. For professionals in drug development, monitoring both citrulline and this compound could provide a more comprehensive understanding of the metabolic dysregulation in CTLN1 and the response to therapeutic interventions.
References
- 1. rarediseases.org [rarediseases.org]
- 2. Urea cycle disorders - A&I Online - Anästhesiologie & Intensivmedizin [ai-online.info]
- 3. medlink.com [medlink.com]
- 4. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 5. Citrullinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
A Researcher's Guide to the Analytical Cross-Validation of N-acetylcitrulline
For researchers, scientists, and professionals in drug development, the accurate quantification of N-acetylcitrulline is crucial for understanding its role in various biological processes. This guide provides a comparative overview of three common analytical methods for this compound determination: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and a colorimetric assay. The performance of these methods is objectively compared, with supporting experimental data primarily based on the analysis of the closely related and more frequently studied compound, citrulline, due to a lack of extensive validation data for this compound itself.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three discussed methods. It is important to note that while the principles are directly applicable to this compound, the quantitative data presented is largely extrapolated from validated methods for citrulline and should be considered as an estimation.
| Parameter | HPLC-UV with Pre-column Derivatization | LC-MS/MS | Colorimetric Assay |
| Principle | Chromatographic separation of the derivatized analyte followed by UV detection. | Chromatographic separation coupled with mass spectrometric detection based on mass-to-charge ratio. | Chemical reaction producing a colored product, with absorbance proportional to the analyte concentration. |
| Linearity (estimated) | 0.5 - 100 µmol/L[1] | 0.3 - 2000 µmol/L[2][3] | Wide range, dependent on assay conditions |
| Limit of Detection (LOD) (estimated) | ~0.05 µmol/L[1] | < 0.3 µmol/L[3] | ~0.2 nmol (in-well)[4][5] |
| Limit of Quantification (LOQ) (estimated) | ~0.15 µmol/L | 0.3 µmol/L[3] | Not explicitly defined, assay dependent |
| Precision (CV%) (estimated) | Intra-day: < 5%, Inter-day: < 7%[1] | Intra-day: < 5%, Inter-day: < 4%[2][3] | Typically < 10% |
| Accuracy/Recovery (estimated) | 92 - 96%[1] | 98 - 100.3%[3] | Good, but can be matrix-dependent |
| Specificity | Good, with appropriate chromatographic separation. | Excellent, based on mass transitions. | Lower, potential for interference from other urea-containing compounds. |
| Sample Throughput | Moderate | High | High (microplate format) |
| Instrumentation Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
Experimental Workflows and Signaling Pathways
To visualize the procedural flow of these analytical techniques, the following diagrams have been generated using Graphviz.
References
- 1. Simultaneous determination of arginine, citrulline, and asymmetric dimethylarginine in plasma by reverse-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nvkc.nl [nvkc.nl]
- 3. bevital.no [bevital.no]
- 4. A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Metabolomics of N-acetylcitrulline Pathways: A Guide for Researchers
This guide provides a comparative analysis of the metabolic pathways involving N-acetylcitrulline, placing them in the context of related metabolic routes, primarily the urea cycle and arginine biosynthesis. It is intended for researchers, scientists, and drug development professionals interested in the metabolic implications of this acetylated amino acid. The guide summarizes key quantitative data from comparative metabolomics studies, details relevant experimental protocols, and provides visual representations of the involved pathways and workflows.
Introduction to this compound Metabolism
This compound is an acetylated derivative of citrulline, an amino acid central to the urea cycle. While not as abundant as its non-acetylated counterpart, this compound plays a role in specific metabolic contexts, particularly in certain inborn errors of metabolism and potentially as a metabolic intermediate in some microorganisms. Its presence and concentration can serve as a biomarker for disruptions in related metabolic pathways.
Core Metabolic Pathways
This compound is primarily associated with an alternative pathway for arginine biosynthesis and is notably elevated in certain urea cycle disorders.
This compound Synthesis and Degradation
In some organisms, particularly bacteria, arginine biosynthesis proceeds through acetylated intermediates to prevent the spontaneous cyclization of glutamate derivatives. In this pathway, N-acetyl-L-ornithine is converted to N-acetyl-L-citrulline by the enzyme acetylornithine transcarbamylase . Subsequently, N-acetyl-L-citrulline can be deacetylated by acetylornithine deacetylase to yield citrulline, which then enters the main arginine biosynthesis pathway.
Relationship to the Urea Cycle
The urea cycle is the primary metabolic pathway for the detoxification of ammonia in mammals. A key step in this cycle is the conversion of citrulline and aspartate to argininosuccinate, catalyzed by argininosuccinate synthetase (ASS) . In individuals with a deficiency in this enzyme (Citrullinemia Type I), there is a significant buildup of citrulline in the blood and urine. This accumulation leads to an increased formation of this compound.[1] The presence of this compound and its cyclic derivatives in urine is a notable indicator of this condition.[2]
Comparative Metabolomics Data
Quantitative analysis of metabolites in biological fluids is crucial for diagnosing and monitoring metabolic disorders. The following tables summarize typical concentrations of key metabolites in plasma for relevant urea cycle disorders compared to healthy individuals. While direct quantitative data for this compound is not consistently reported in routine clinical analyses, its presence is qualitatively significant in Citrullinemia Type I.
Table 1: Comparative Plasma Amino Acid Concentrations in Urea Cycle Disorders
| Metabolite | Normal Range (µmol/L) | Citrullinemia Type I (ASS Deficiency) (µmol/L) | Argininosuccinate Lyase Deficiency (µmol/L) |
| Citrulline | < 50[3] | > 500 (often > 1000)[3] | 100 - 300[4] |
| Argininosuccinate | Absent/Undetectable[3] | Absent[3] | 5 - 110[4] |
| Arginine | Low to Normal[3] | Low to Normal[3] | Low[4] |
| Glutamine | Normal | Increased[5] | Increased[4] |
Note: Data is compiled from multiple sources and represents typical ranges. Actual values can vary based on the specific mutation, diet, and clinical status of the individual.
Experimental Protocols
The quantitative data presented above is typically obtained using targeted metabolomics approaches, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Plasma)
-
Collection: Whole blood is collected in EDTA or heparin-containing tubes.
-
Centrifugation: The blood is centrifuged at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma from blood cells.
-
Protein Precipitation: An ice-cold organic solvent, such as a mixture of acetonitrile and methanol (e.g., 3:1 v/v), is added to the plasma sample at a ratio of 4:1 (solvent to plasma).
-
Vortexing and Incubation: The mixture is vortexed thoroughly and then incubated at -20°C for at least 20 minutes to facilitate protein precipitation.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: The supernatant containing the metabolites is carefully transferred to a new tube for analysis.
LC-MS/MS Analysis for Amino Acids
-
Chromatography: Separation of amino acids is typically achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography after derivatization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for quantification. This involves selecting a specific precursor ion for each amino acid and a corresponding product ion generated by collision-induced dissociation.
-
Quantification: Absolute concentrations are determined by comparing the peak areas of the endogenous metabolites to those of stable isotope-labeled internal standards.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and a typical experimental workflow.
Caption: Alternative Arginine Biosynthesis Pathway.
Caption: The Urea Cycle and its link to this compound.
Caption: A typical workflow for a metabolomics study.
References
- 1. Retrospective review of urine organic acids data from patients with citrullinemia type I - Looking for the 'cyclic derivative of citrulline' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erndimqa.nl [erndimqa.nl]
- 3. Citrullinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Argininosuccinic Acid Synthetase Deficiency (Citrullinemia) (AS) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
Confirming the Identity of N-acetylcitrulline in Complex Mixtures: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of N-acetylcitrulline in complex biological matrices is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This compound, an N-acetylated metabolite of citrulline, is involved in the arginine biosynthesis pathway.[1] Its accurate measurement is essential for studying metabolic disorders and other conditions where its concentration may be altered. This guide will delve into the methodologies, performance characteristics, and workflows of the three major analytical platforms, providing supporting data to aid in the selection of the most appropriate technique for your research needs.
High-Level Comparison of Analytical Techniques
The choice of analytical method for this compound confirmation depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. While LC-MS is often the method of choice due to its high sensitivity and specificity, GC-MS and NMR offer unique advantages in specific contexts.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (pmol to fmol) | High (pmol to fmol) | Low (µmol to nmol) |
| Selectivity | High | High | Moderate |
| Sample Throughput | High | Medium | Low |
| Derivatization | Often not required | Mandatory | Not required |
| Structural Info. | Fragmentation pattern | Fragmentation pattern | Detailed 2D structural information |
| Primary Application | Targeted quantification, metabolomics | Volatile and semi-volatile analysis | Structural elucidation, flux analysis |
In-Depth Analysis of Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the analysis of non-volatile and thermally labile molecules like this compound in complex mixtures. It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Performance Characteristics:
LC-MS/MS methods for the analysis of citrulline, a closely related compound, demonstrate excellent performance metrics that can be extrapolated to this compound.
| Parameter | Reported Value (for Citrulline) |
| Limit of Quantitation (LOQ) | 0.3 µmol/L in plasma[2] |
| Linearity | 0.3 to 2000 µmol/L[3] |
| Intra-day Precision (CV) | < 5%[2] |
| Inter-day Precision (CV) | < 3.9%[3] |
| Recovery | 98.0% to 100.3%[3] |
Advantages:
-
High Sensitivity and Selectivity: Capable of detecting and quantifying very low concentrations of this compound in complex biological matrices.[4]
-
No Derivatization Required: Direct analysis is often possible, simplifying sample preparation.[5]
-
High Throughput: Modern UPLC systems allow for rapid analysis times, making it suitable for large-scale studies.[2]
Limitations:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, affecting accuracy.[6]
-
Limited Structural Information: While fragmentation patterns provide some structural information, they are not as definitive as NMR for complete structural elucidation.
Experimental Protocol: Quantitative Analysis of this compound in Plasma by LC-MS/MS
This protocol is adapted from established methods for citrulline analysis in plasma.[2][3]
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B, gradually decreasing to elute polar compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor-to-product ion transitions for this compound and its internal standard. For this compound (MW: 217.21 g/mol ), a potential precursor ion would be [M+H]⁺ at m/z 218.1. Product ions would be determined through infusion and fragmentation experiments.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, chemical derivatization is a mandatory step to increase their volatility.
Performance Characteristics:
Quantitative data for this compound via GC-MS is less common than for LC-MS. The following table presents typical performance characteristics for the GC-MS analysis of related amino acids.
| Parameter | Reported Value (for Amino Acids) |
| Limit of Detection (LOD) | Low nmol to high pmol range |
| Linearity | Typically 2-3 orders of magnitude[7] |
| Precision (CV) | < 15% |
| Recovery | 85-115% |
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
Robust and Reproducible: Well-established derivatization protocols can lead to reliable results.
-
Extensive Spectral Libraries: Electron ionization (EI) produces reproducible fragmentation patterns that can be compared against large spectral libraries for identification.
Limitations:
-
Mandatory Derivatization: The need for derivatization adds complexity and potential for variability to the workflow.[8][9] Incomplete derivatization can lead to inaccurate quantification.[10]
-
Thermal Instability: Some derivatives of this compound might be thermally labile, leading to degradation in the GC injector or column.
-
Matrix Effects: Complex sample matrices can interfere with the derivatization reaction.[10]
Experimental Protocol: GC-MS Analysis of N-acetylated Amino Acids in Urine
This protocol is a general procedure for the analysis of N-acetylated amino acids in urine.[8][11]
-
Sample Preparation and Derivatization:
-
To 100 µL of urine, add an internal standard (e.g., a stable isotope-labeled N-acetylated amino acid).
-
Lyophilize the sample to complete dryness.
-
Derivatization Step 1 (Esterification): Add 100 µL of 2 M HCl in methanol and heat at 80°C for 60 minutes.[8] This step converts the carboxylic acid group to a methyl ester.
-
Evaporate the reagent under nitrogen.
-
Derivatization Step 2 (Acylation): Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate. Heat at 65°C for 30 minutes.[8] This step derivatizes the amino and other reactive groups.
-
Evaporate the reagents and reconstitute the sample in a suitable solvent like toluene.
-
-
GC-MS Analysis:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless injection at 250°C.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 280°C) to elute the derivatives.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Workflow for GC-MS Analysis
Caption: Workflow for this compound analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.[12] It is a non-destructive method that provides detailed information about the chemical environment of atoms within a molecule.
Performance Characteristics:
| Parameter | General Value |
| Limit of Detection (LOD) | µM to high nM range |
| Linearity | Excellent over a wide dynamic range |
| Precision (CV) | Typically < 5% |
| Quantitative Accuracy | High, can be used for absolute quantification with an internal standard |
Advantages:
-
Non-destructive: The sample can be recovered after analysis for further investigation.[13]
-
No Derivatization Required: Analysis is performed directly on the sample, often with minimal preparation.
-
Unambiguous Structural Information: Provides detailed information about the molecular structure, which is invaluable for confirming the identity of a novel or unexpected metabolite.
-
Quantitative: Inherently quantitative, allowing for the determination of absolute concentrations with the use of a suitable internal standard.[14]
Limitations:
-
Low Sensitivity: NMR is significantly less sensitive than mass spectrometry-based methods, requiring higher concentrations of the analyte.[5][13]
-
Spectral Overlap: In complex mixtures, signals from different molecules can overlap, making identification and quantification challenging.[14]
-
Low Throughput: Acquiring high-quality NMR data, especially 2D spectra for structural confirmation, is time-consuming.
Experimental Protocol: ¹H-NMR Analysis of this compound in Biofluids
-
Sample Preparation:
-
Thaw frozen biofluid samples (e.g., urine, plasma) at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
To a specific volume of the supernatant (e.g., 540 µL), add a known volume of a D₂O buffer solution (e.g., 60 µL) containing a chemical shift reference (e.g., TSP) and a pH indicator.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better spectral dispersion.
-
Experiment: A standard 1D ¹H NMR experiment with water suppression is typically the first step.
-
2D NMR: For unambiguous identification, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to establish the connectivity of protons and carbons in the molecule.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Compare the chemical shifts and coupling constants of the observed signals with those of an authentic this compound standard or with predicted spectra from databases.
-
For quantification, integrate the area of a well-resolved signal from this compound and compare it to the integral of the known concentration of the internal standard.
-
Logical Relationship for NMR-based Identification
Caption: Logical workflow for NMR-based identification.
Conclusion
The selection of an analytical technique for the confirmation of this compound in complex mixtures is a critical decision that will impact the quality and utility of the resulting data.
-
LC-MS/MS is the preferred method for high-throughput, sensitive, and specific quantification of this compound in large-scale studies.
-
GC-MS offers a robust alternative, particularly when dealing with volatile or semi-volatile compounds, but the mandatory derivatization step can be a significant drawback for this compound.
-
NMR Spectroscopy is unparalleled for the unambiguous structural confirmation of this compound and for flux analysis studies, although its lower sensitivity limits its application for trace-level detection.
For a comprehensive research strategy, a combination of these techniques is often employed. For instance, LC-MS/MS can be used for initial screening and quantification, while NMR can be utilized for the definitive structural confirmation of this compound in select samples. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tool to advance their understanding of the role of this compound in biological systems.
References
- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 2. nvkc.nl [nvkc.nl]
- 3. bevital.no [bevital.no]
- 4. Advantages of tandem LC-MS for the rapid assessment of tissue-specific metabolic complexity using a pentafluorophenylpropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS Discrimination of Citrulline from Ornithine and Homocitrulline from Lysine by Chemical Derivatization: Evidence of Formation of N5-Carboxy-ornithine and N6-Carboxy-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Organic chemistry - Wikipedia [en.wikipedia.org]
- 13. d-nb.info [d-nb.info]
- 14. m.youtube.com [m.youtube.com]
Reproducibility of N-acetylcitrulline Research: A Comparative Guide
An In-depth Analysis of Published Findings on a Promising Metabolite
N-acetylcitrulline, an acetylated form of the amino acid citrulline, has garnered interest in the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of published research findings on this compound, with a focus on the reproducibility of experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the current state of this compound research.
In Silico-Vergleiche: Molekulare Andockstudien (Molecular Docking Studies)
Molecular docking simulations are a cornerstone in predicting the binding affinity of a ligand to a protein target. A singular yet pivotal study has explored the interaction of this compound with the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.
| Ligand | Protein Target | Reported Binding Energy (kcal/mol) | Software Used | Reference |
| This compound | SARS-CoV-2 Main Protease (6LU7) | -3.1 to -5.1 | AutoDock 1.5.6 | S. et al. (2021) |
Experimental Protocol: Molecular Docking of this compound with SARS-CoV-2 Main Protease
The in-silico analysis was conducted using the AutoDock 1.5.6 software suite. The three-dimensional structure of the SARS-CoV-2 main protease was obtained from the Protein Data Bank (PDB ID: 6LU7). The structure of this compound was generated and optimized using appropriate molecular modeling software. The docking protocol involved preparing the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges. A grid box was defined to encompass the active site of the protease. The Lamarckian genetic algorithm was employed for the docking simulations, with a set number of genetic algorithm runs. The resulting binding poses were clustered and ranked based on their binding energies.
Reproducibility Note: To date, this is the only published study reporting the binding energy of this compound with a specific protein target. The lack of independent molecular docking studies investigating this interaction makes it currently impossible to assess the reproducibility of these in-silico findings. Further research from different laboratories is required to validate these initial predictions.
Clinical Research: this compound in Citrullinemia
Citrullinemia, an inherited urea cycle disorder, is caused by a deficiency of the enzyme argininosuccinate synthetase. This deficiency leads to an accumulation of citrulline and other metabolites in the body. This compound has been identified as a urinary biomarker for this condition.
| Condition | Analyte | Biological Matrix | Reported Concentration | Analytical Method | Reference |
| Argininosuccinate Synthetase Deficiency (Citrullinemia) | This compound | Urine | Increased concentrations | Not specified in abstract | Human Metabolome Database (HMDB) |
Experimental Protocol: Quantification of Urinary this compound
Reproducibility Note: The assertion that urinary this compound is elevated in citrullinemia is based on existing metabolomic data. However, a direct comparison of quantitative data from multiple independent studies is necessary to establish a reproducible concentration range for this biomarker in this patient population. The lack of readily accessible, comparative quantitative data highlights a gap in the current literature.
Preclinical Research: this compound and Nitric Oxide Synthesis
The potential of this compound to influence the production of nitric oxide (NO), a critical signaling molecule, is an area of significant interest. However, direct experimental evidence quantifying this effect is currently lacking in the published literature. Research has primarily focused on the related compounds, L-citrulline and N-acetylcysteine (NAC).
Data on Related Compounds:
-
L-citrulline: Studies have shown that L-citrulline can serve as a precursor for arginine, the substrate for nitric oxide synthase (NOS), thereby restoring NO production in states of arginine deficiency.
-
N-acetylcysteine (NAC): Research indicates that NAC can inhibit the activity of inducible nitric oxide synthase (iNOS), one of the key enzymes responsible for NO production.
Reproducibility Note: There are currently no published studies that provide quantitative data on the direct effect of this compound on nitric oxide production. Therefore, the reproducibility of this potential biological activity cannot be assessed. This represents a critical knowledge gap that needs to be addressed by future research.
Visualizing the Research Landscape
To illustrate the current understanding of this compound's biological context, the following diagrams depict the key known pathways and the workflow of a typical molecular docking experiment.
Caption: this compound in the context of the Urea Cycle.
Caption: A typical workflow for molecular docking studies.
Conclusion
The current body of research on this compound provides intriguing preliminary findings, particularly in the context of its potential as a biomarker for citrullinemia and its predicted interaction with viral proteins. However, this comparative guide highlights a significant need for further research to establish the reproducibility of these findings. Key areas that require attention include:
-
Independent validation of in-silico predictions: Additional molecular docking studies from different research groups are essential to confirm the binding affinity of this compound to various protein targets.
-
Standardized quantitative analysis: The development and application of standardized methods for quantifying this compound in biological fluids are crucial for establishing its utility as a reliable clinical biomarker.
-
Direct investigation of biological activity: Dedicated studies are needed to elucidate the direct effects of this compound on biological processes, such as nitric oxide synthesis, to move beyond inference from related compounds.
By addressing these gaps, the scientific community can build a more robust and reproducible foundation for understanding the potential of this compound in health and disease.
A Comparative Analysis of N-acetylcitrulline and Other Citrulline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-acetylcitrulline against other well-researched citrulline derivatives, namely L-citrulline and citrulline malate. The information is compiled to assist researchers and professionals in drug development in understanding the current landscape of knowledge on these compounds. While extensive research and clinical trials have been conducted on L-citrulline and citrulline malate, it is crucial to note that direct comparative studies involving this compound are currently lacking in the scientific literature. This guide, therefore, presents a comparison based on existing biochemical knowledge and available research on each compound individually.
Biochemical Overview and Mechanism of Action
Citrulline and its derivatives play a pivotal role in two significant metabolic pathways: the urea cycle and the nitric oxide (NO) synthesis pathway.
This compound is an N-acetylated metabolite of citrulline and is involved in the arginine biosynthetic pathway[1][2]. It can be enzymatically deacetylated to yield L-citrulline[1]. Theoretically, by increasing the pool of L-citrulline, this compound could indirectly contribute to nitric oxide production[3][4].
L-citrulline is a non-essential amino acid that is a key intermediate in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate[5][6]. In the context of nitric oxide synthesis, L-citrulline is converted to L-arginine in the kidneys, which is the direct precursor for nitric oxide synthase (NOS) to produce NO[7][8][[“]]. This pathway is crucial for vasodilation and cardiovascular health[7].
Citrulline Malate is a compound consisting of L-citrulline bonded to malate, an intermediate in the tricarboxylic acid (TCA) cycle[8][10]. It is hypothesized that citrulline malate may offer synergistic benefits by not only providing L-citrulline for NO production but also by enhancing energy production (ATP) through the TCA cycle and potentially aiding in the clearance of metabolic byproducts like lactate and ammonia[10][11].
Signaling Pathways
The primary signaling pathway influenced by citrulline derivatives is the nitric oxide pathway, which plays a critical role in vasodilation and blood flow regulation.
References
- 1. Human Metabolome Database: Showing metabocard for N-alpha-Acetyl-L-citrulline (HMDB0000856) [hmdb.ca]
- 2. foodb.ca [foodb.ca]
- 3. N-Acetyl-L-citrulline | 33965-42-3 | Benchchem [benchchem.com]
- 4. Binding ability of arginine, citrulline, N-acetyl citrulline and thiocitrulline with SARS COV-2 main protease using molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Cycle Steps Simplified: Sequence, Enzymes & Diagram [vedantu.com]
- 6. news-medical.net [news-medical.net]
- 7. L-citrulline: Uses and Risks [webmd.com]
- 8. health.clevelandclinic.org [health.clevelandclinic.org]
- 9. l-citrulline boosts nitric oxide - Consensus [consensus.app]
- 10. A critical review of citrulline malate supplementation and exercise performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swolverine.com [swolverine.com]
Benchmarking N-acetylcitrulline Quantification: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of N-acetylcitrulline, a key intermediate in the arginine and proline metabolic pathways. Accurate measurement of this metabolite is crucial for research in various fields, including metabolic disorders and drug development. This document outlines established methodologies, compares their performance against standards, and provides the necessary experimental details to empower researchers to select and implement the most suitable method for their specific needs.
Executive Summary
The quantification of this compound in biological matrices is primarily achieved through two principal analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for low-abundance analytes. HPLC-UV, while less sensitive, provides a cost-effective and robust alternative for applications where higher concentrations of this compound are expected. The choice of method ultimately depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.
Analytical Methods for this compound Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that has become the preferred method for the quantification of a wide range of metabolites, including this compound. This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Key Advantages:
-
High Sensitivity: Capable of detecting this compound at very low concentrations (sub-µmol/L).
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte is quantified, minimizing interference from other compounds in the sample.
-
High Throughput: Modern LC-MS/MS systems allow for rapid analysis of large numbers of samples.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used analytical technique that is more accessible and less expensive than LC-MS/MS. While it lacks the sensitivity of mass spectrometry, it can be a reliable method for quantifying this compound in samples where it is present at higher concentrations. To enhance its sensitivity and specificity, a pre-column derivatization step is often employed.
Key Advantages:
-
Cost-Effective: Lower instrument and operational costs compared to LC-MS/MS.
-
Robustness: Well-established and reliable technology.
-
Accessibility: Widely available in most analytical laboratories.
Performance Comparison
The following tables summarize the key performance characteristics of LC-MS/MS and HPLC-UV for the quantification of this compound. The data presented is a composite based on published methods for this compound and structurally similar compounds like citrulline.
Table 1: General Performance Comparison
| Feature | LC-MS/MS | HPLC-UV |
| Principle | Separation by LC, detection by mass | Separation by LC, detection by UV absorbance |
| Specificity | Very High (MRM) | Moderate to High (with derivatization) |
| Sensitivity | High (nmol/L to µmol/L) | Moderate (µmol/L to mmol/L) |
| Throughput | High | Moderate |
| Cost | High | Low |
| Expertise | High | Moderate |
Table 2: Quantitative Performance Characteristics (Representative Values)
| Parameter | LC-MS/MS | HPLC-UV (with derivatization) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 0.1 - 10 µmol/L | 10 - 100 µmol/L |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 85 - 115% |
Experimental Protocols
Reference Standard Preparation
Sample Preparation (for Biological Fluids)
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., stable isotope-labeled L-citrulline-d7).
-
Vortex: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Method
-
LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A typical gradient would start at high organic content and gradually increase the aqueous phase.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion for this compound is m/z 218.1. Product ions for quantification and confirmation would need to be determined by infusing a standard solution. Based on the structure, potential product ions could result from the loss of the acetamido group or parts of the ureido side chain.
HPLC-UV Method (with Pre-column Derivatization)
-
Derivatization Agent: o-Phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).
-
Derivatization Protocol: Mix the sample extract with the derivatizing reagent in a borate buffer and allow the reaction to proceed for a short period before injection.
-
LC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., 338 nm for OPA derivatives).
-
Injection Volume: 20 µL.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway involving this compound and a typical experimental workflow for its quantification.
Caption: Arginine and Proline Metabolism Pathway.
Caption: Experimental Workflow for this compound Quantification.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Acetylcitrulline: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. N-acetylcitrulline, a derivative of the amino acid citrulline, requires careful consideration for its disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Hazard Profile of this compound
Understanding the hazard profile of a chemical is the first step in determining the appropriate disposal route. N-acetyl-L-citrulline is classified with specific hazard statements that necessitate its treatment as hazardous waste.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
This data is based on GHS classifications and underscores the importance of handling this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Ensure work is conducted in a well-ventilated area, such as a fume hood, to avoid respiratory tract irritation.[1]
-
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. [2] It should be collected in a designated, compatible waste container.
-
For solid this compound, use a clearly labeled, sealable container.
-
For solutions containing this compound, use a compatible, leak-proof liquid waste container. Avoid using metal containers if the solution is corrosive.[2]
3. Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE".[2]
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The associated hazard symbols (e.g., irritant).
-
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated, secondary containment area that is away from incompatible materials.[3]
-
The storage area should be cool, dry, and well-ventilated.[3]
-
Ensure the container is kept upright to prevent leakage.[3]
5. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[3]
-
Provide them with all necessary information about the waste stream as per your institution's guidelines.
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of any contaminated materials (e.g., paper towels, disposable gloves) as hazardous waste in the same designated container.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash. [3][4] This practice can lead to environmental contamination and is likely a violation of local regulations.
-
Always consult your institution's specific chemical hygiene and waste disposal plans, as local regulations may vary.[3][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Building a culture of safety and compliance is integral to responsible scientific research and development.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-acetylcitrulline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of N-acetylcitrulline, a key compound in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact.[6] Gloves must be inspected prior to use and disposed of properly after handling the substance.[7]
-
Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3][4][5] In cases of potential splashing, a PVC apron may be necessary.[8]
-
Respiratory Protection: In a well-ventilated area, respiratory protection may not be necessary under normal use conditions.[3][4][5] However, if dust formation is likely or ventilation is inadequate, a NIOSH (US) or CEN (EU) approved respirator should be used.[7][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference.
| Property | Value | Source |
| Molecular Formula | C8H15N3O4 | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Melting Point | 115 - 117 °C / 239 - 242.6 °F | [3] |
| Appearance | White solid/powder | [4][5] |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.
-
Handling: Avoid all personal contact, including inhalation of dust.[8][9] Use in a well-ventilated area.[8][9] When handling, do not eat, drink, or smoke.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] It is recommended to keep the product refrigerated.[3] Store away from strong oxidizing agents.[3][5]
First Aid Measures
In the event of exposure, immediate first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3][5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention.[3][5]
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of this compound waste is essential for laboratory safety and environmental protection.
Chemical Spill Response Workflow:
Caption: Workflow for handling a chemical spill of this compound.
Disposal:
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3] Dispose of this material and its container to a licensed disposal company.[7] Do not empty into drains.[3] Contaminated packaging should be disposed of as unused product.[7]
References
- 1. N-Acetyl-L-Citrulline | C8H15N3O4 | CID 656979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. dimi.unige.it [dimi.unige.it]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdnisotopes.com [cdnisotopes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
